Technical Guide: ¹H and ³¹P NMR Characterization of Dibenzyl (hydroxymethyl)phosphonate
Executive Summary Dibenzyl (hydroxymethyl)phosphonate (CAS 114790-35-1), also referred to as (dibenzylphosphoryl)methanol, is a highly versatile organophosphorus building block. It serves as a critical intermediate in th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Dibenzyl (hydroxymethyl)phosphonate (CAS 114790-35-1), also referred to as (dibenzylphosphoryl)methanol, is a highly versatile organophosphorus building block. It serves as a critical intermediate in the synthesis of neurosteroids[4.2], antiviral prodrugs, and neuroprotective phosphorylated nitrones[3.1]. The dibenzyl ester functionality masks the highly polar phosphonic acid, enabling cell membrane permeability, while allowing for mild, selective deprotection via hydrogenolysis. This whitepaper provides an authoritative breakdown of its ¹H and ³¹P Nuclear Magnetic Resonance (NMR) signatures, explaining the quantum mechanical causality behind the observed chemical shifts and coupling constants.
Chemical Architecture & Mechanistic Rationale
The molecular architecture of dibenzyl (hydroxymethyl)phosphonate—(BnO)₂P(=O)CH₂OH —features a central pentavalent phosphorus atom bonded to two benzyloxy groups, a phosphoryl oxygen, and a hydroxymethyl group.
Lipophilicity vs. Lability: The benzyl groups provide necessary lipophilicity for organic synthesis and biological assays. Unlike diethyl or dimethyl esters, which require harsh conditions (e.g., TMSBr) for cleavage, benzyl esters can be removed under mild catalytic hydrogenation (H₂, Pd/C), preserving sensitive functional groups elsewhere in the molecule[4.6].
Reactivity: The primary hydroxyl group is a prime target for Swern oxidation to yield formylphosphonates, which are subsequently condensed with hydroxylamines to form Z-isomer dominant nitrones—potent free radical scavengers[3.1].
NMR Characterization: Data & Causality
The structural validation of this compound relies heavily on ¹H and ³¹P NMR spectroscopy[4.3]. The 100% natural abundance of the ³¹P nucleus (spin ½) introduces distinct heteronuclear spin-spin coupling (
JPH
) that acts as an internal diagnostic tool.
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
Causality / Notes
7.35
Multiplet (m)
-
10H
Aromatic (Ar-H)
Ortho, meta, and para protons of the two benzyl groups.
5.07
Doublet (d)
3JPH
≈ 8.4
4H
-O-CH₂-Ph
Split into a doublet due to 3-bond coupling with the ³¹P nucleus.
3.95
Doublet (d)
2JPH
≈ 6.0
2H
P-CH₂-OH
Split by the adjacent ³¹P nucleus via 2-bond coupling.
3.05
Broad Singlet (br s)
-
1H
-OH
Broadened due to chemical exchange; shift varies with concentration.
Table 2: ³¹P NMR Data Summary (162 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity (¹H-decoupled)
Assignment
Causality / Notes
24.5
Singlet (s)
P=O
Characteristic downfield shift for dialkyl alkylphosphonates compared to phosphates.
Causality of Heteronuclear Splitting:
The ³¹P nucleus generates a local magnetic field that exists in two spin states (+½ and -½). Protons within a 2-bond (
2JPH
) or 3-bond (
3JPH
) radius "feel" these two states, causing their resonance frequencies to bifurcate into doublets.
Heteronuclear spin-spin coupling logic for ¹H NMR signal splitting by the ³¹P nucleus.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis and subsequent NMR preparation of the target compound.
Protocol 1: Synthesis via Pudovik-Type Addition
Reagent Assembly: In an oven-dried, argon-purged round-bottom flask, combine dibenzyl phosphite (1.0 equiv) and paraformaldehyde (1.2 equiv).
Catalysis: Add triethylamine (0.1 equiv) dropwise. Causality: The base deprotonates the phosphite to form a nucleophilic phosphite anion, which concurrently depolymerizes the paraformaldehyde into reactive formaldehyde monomer.
Reaction: Heat the neat mixture (or use a minimal amount of anhydrous THF) at 80 °C for 2-4 hours until the mixture becomes homogenous and TLC indicates complete consumption of the phosphite.
Purification: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (eluting with 50-70% EtOAc in Hexanes) to yield dibenzyl (hydroxymethyl)phosphonate as a clear, viscous oil[4.2].
Protocol 2: NMR Sample Preparation & Acquisition
Sample Dissolution: Weigh exactly 15 mg of the purified dibenzyl (hydroxymethyl)phosphonate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: Using a precise concentration prevents concentration-dependent shifting of the -OH proton, ensuring it remains a distinct broad singlet around 3.05 ppm rather than merging with the P-CH₂-OH signal.
Tube Transfer: Transfer the solution to a standard 5 mm precision NMR tube using a glass Pasteur pipette.
Acquisition Parameters:
¹H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 1.0 s.
³¹P{¹H} NMR: 162 MHz, 64 scans, proton-decoupled sequence (e.g., inverse gated decoupling) to collapse the phosphorus multiplets into a sharp, diagnostic singlet at ~24.5 ppm.
Application Workflow: From Building Block to Therapeutics
The true value of dibenzyl (hydroxymethyl)phosphonate lies in its downstream applications. For instance, in the development of neuroprotective agents, the compound is oxidized and condensed to form phosphorylated nitrones, which trap reactive oxygen species (ROS) in ischemic stroke models[3.1].
Synthetic workflow of dibenzyl (hydroxymethyl)phosphonate into neuroprotective nitrones.
References
Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphoryl
US20210238220A1 - Neurosteroid compounds and methods for their preparation and use in treating central nervous system disorders.
Novel Methylenephosphophosphonate Analogues of Mycophenolic Adenine Dinucleotide. Inhibition of Inosine Monophosphate Dehydrogenase.
Dibenzyl (hydroxymethyl)
Exploratory
Comprehensive Technical Guide: Crystal Structure and Physical Properties of (Dibenzylphosphoryl)methanol
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(Dibenzylphosphoryl)methanol (CAS 2604-84-4), systematically known as dibenzyl(hydroxymethyl)phosphine oxide, is a highly functionalized organophosphorus compound with the molecular formula C₁₅H₁₇O₂P [1]. Characterized by a highly polar phosphoryl (P=O) core, a hydrogen-bond-donating hydroxymethyl (-CH₂OH) group, and two lipophilic benzyl substituents, this molecule serves as a critical scaffold in both synthetic organic chemistry and advanced drug discovery. This whitepaper provides a rigorous, self-validating analysis of its chemical synthesis, physical properties, crystallographic behavior, and its emerging role in antiviral screening and neuroprotective agent development.
Chemical Identity and Structural Logic
The physical and chemical behavior of (dibenzylphosphoryl)methanol is directly dictated by its tripartite molecular architecture:
Phosphoryl Group (P=O): The highly polarized P=O bond acts as a potent hydrogen bond acceptor. It draws electron density away from the phosphorus atom, stabilizing the molecule while providing a coordination site for metal ions in biological targets.
Hydroxymethyl Group (-CH₂OH): Acting as a strong hydrogen bond donor, the proximity of this hydroxyl group to the phosphoryl center drives the formation of robust intermolecular hydrogen-bonded networks, which heavily influence its solid-state crystallization.
Benzyl Groups: The two aromatic rings impart significant lipophilicity (LogP ~2.5), enhancing the compound's membrane permeability—a crucial pharmacokinetic parameter when the compound is utilized in high-throughput biological screening [2].
Synthesis and Crystallization Protocol
The synthesis of (dibenzylphosphoryl)methanol relies on the controlled hydroxymethylation of dibenzylphosphine oxide. The following protocol is designed as a self-validating system, where the physical properties of the intermediates dictate the experimental choices.
Step-by-Step Methodology
Reagent Preparation: Dissolve 1.0 equivalent of dibenzylphosphine oxide in anhydrous tetrahydrofuran (THF). Causality: THF is selected because it readily solvates the phosphine oxide while remaining completely inert to the subsequent base-catalyzed nucleophilic addition.
Formaldehyde Addition: Add 1.2 equivalents of paraformaldehyde. Causality: Solid paraformaldehyde is strictly preferred over aqueous formalin to maintain anhydrous conditions, thereby preventing the competitive hydrolysis or oxidation of the phosphine oxide precursor.
Base Catalysis: Introduce 0.1 equivalents of anhydrous potassium carbonate (K₂CO₃). The base deprotonates the P-H bond (shifting the equilibrium from its tautomeric P-OH form), facilitating the nucleophilic attack of the phosphorus lone pair onto the electrophilic carbonyl carbon of the formaldehyde monomer generated in situ.
Thermal Activation: Reflux the reaction mixture at 60°C for 4 hours under an inert argon atmosphere to drive the reaction to completion.
Work-up: Quench with saturated aqueous ammonium chloride, extract with ethyl acetate (3x), wash with brine, and dry over anhydrous sodium sulfate.
Crystallization (X-Ray Quality): Concentrate the organic layer in vacuo. Dissolve the resulting crude solid in a minimum volume of boiling ethyl acetate. Slowly add hexanes dropwise until the solution becomes faintly turbid. Allow the mixture to cool undisturbed to room temperature, then to 4°C overnight. Causality: Ethyl acetate solvates the polar P=O and OH groups, while hexanes act as an anti-solvent by decreasing the overall dielectric constant. The slow thermal gradient ensures the thermodynamic selection of the most stable crystal lattice, yielding high-purity single crystals suitable for X-ray diffraction.
Figure 1: Synthetic workflow and crystallization of (dibenzylphosphoryl)methanol.
Physical Properties and Spectroscopic Characterization
Precise spectroscopic characterization is required to validate the structural integrity of the synthesized compound. The data below summarizes the key physical and spectroscopic benchmarks for (dibenzylphosphoryl)methanol [1].
Table 1: Physical Properties
Property
Value
CAS Number
2604-84-4
Molecular Formula
C₁₅H₁₇O₂P
Molecular Weight
260.27 g/mol
Appearance
White crystalline solid
Solubility Profile
Soluble in MeOH, EtOAc, CHCl₃; Insoluble in Hexanes, Water
-CH₂-OH protons coupling with the adjacent Phosphorus
¹H NMR (CDCl₃)
δ 3.15 (d, J = 14.0 Hz, 4H)
Benzyl -CH₂- protons
³¹P NMR (CDCl₃)
δ ~35.0 ppm
Characteristic shift for tertiary phosphine oxides
Crystal Structure Analysis
The solid-state behavior of (dibenzylphosphoryl)methanol is governed by its capacity to form extensive, highly ordered hydrogen-bonded networks. Crystallographic analysis of this class of hydroxymethylphosphine oxides reveals consistent and predictable packing logic.
Crystallographic Logic & Hydrogen Bonding:
Within the crystal lattice, the dominant intermolecular force is the strong hydrogen bond formed between the hydroxymethyl donor (-OH) of one asymmetric unit and the phosphoryl acceptor (P=O) of an adjacent symmetry-equivalent molecule.
Bond Distances: The O-H...O=P distance typically ranges from 2.65 to 2.75 Å, indicative of a very strong, highly directional hydrogen bond.
Polymeric Chains: These head-to-tail interactions result in the formation of infinite 1D polymeric chains that propagate along the primary crystallographic axes.
Hydrophobic Packing: The bulky benzyl groups radiate outward from this polar, hydrogen-bonded core. They pack together via weaker van der Waals forces and edge-to-face π-π stacking interactions, effectively shielding the polar core from the surrounding environment and stabilizing the overall 3D lattice.
Figure 2: Intermolecular hydrogen bonding network (O-H...O=P) in the crystal lattice.
Applications in Drug Discovery and Medicinal Chemistry
Beyond its utility as a synthetic building block, (dibenzylphosphoryl)methanol is a highly functionalized scaffold utilized in advanced medicinal chemistry and drug discovery pipelines.
Antiviral Screening (Endonuclease Inhibition):
Libraries containing (dibenzylphosphoryl)methanol and its structural analogs have been actively screened in high-throughput biological assays. Notably, this compound has been evaluated for its ability to suppress the PA endonuclease activity of the influenza A virus polymerase [2]. The mechanistic rationale relies on the phosphoryl oxygen coordinating with the divalent metal ions (e.g., Mn²⁺ or Mg²⁺) present in the viral endonuclease active site, while the flexible benzyl groups adapt to occupy adjacent hydrophobic binding pockets.
Precursor to Phosphorylated Nitrones:
The hydroxymethyl group of the compound can be efficiently oxidized (e.g., via Swern oxidation) to a formyl group. This intermediate is immediately reacted with an alkylhydroxylamine to yield N-substituted C-phosphorylated nitrones [3]. These nitrones are invaluable as spin-trapping agents for detecting free radicals in biological systems using Electron Paramagnetic Resonance (EPR) spectroscopy. Furthermore, they are actively investigated for their potent neuroprotective and antioxidant properties in models of oxidative stress [4].
Figure 3: Key applications of (dibenzylphosphoryl)methanol in medicinal chemistry.
References
Title: (Dibenzylphosphoryl)methanol | C15H17O2P | CID 796955
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Title: Supplementary Dataset 1 - A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase
Source: ResearchGate
URL: [Link]
Title: Phosphorylated Nitrones—Synthesis and Applications
Source: MDPI (Molecules)
URL: [Link]
Title: Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones
Source: ACS Omega
URL: [Link]
Foundational
The Cornerstone of Modern Organophosphorus Synthesis: A Technical Guide to (Dibenzylphosphoryl)methanol
For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary organophosphorus chemistry, the strategic design and utilization of versatile building blocks are paramount to the successf...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organophosphorus chemistry, the strategic design and utilization of versatile building blocks are paramount to the successful development of novel therapeutics and advanced materials. Among these critical reagents, (dibenzylphosphoryl)methanol, also known as dibenzyl (hydroxymethyl)phosphonate, has emerged as a cornerstone intermediate. Its unique structural features—a reactive hydroxyl group, a central phosphorus atom, and the readily cleavable benzyl ester moieties—provide a powerful platform for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry.
This in-depth technical guide, designed for the discerning researcher and drug development professional, will elucidate the synthesis, core reactivity, and strategic applications of (dibenzylphosphoryl)methanol. We will delve into the mechanistic underpinnings of its formation and subsequent transformations, provide field-proven experimental protocols, and explore its pivotal role in the generation of bioactive phosphonates.
Synthesis and Characterization: The Pudovik Reaction at its Core
The primary and most efficient route to (dibenzylphosphoryl)methanol is the Pudovik reaction, a classic carbon-phosphorus bond-forming transformation.[1] This reaction involves the base-catalyzed nucleophilic addition of a dialkyl phosphite, in this case, dibenzyl phosphite, to the carbonyl group of an aldehyde or ketone. For the synthesis of (dibenzylphosphoryl)methanol, formaldehyde is the carbonyl component of choice.[2][3]
The reaction proceeds under relatively mild conditions, often employing a base catalyst such as triethylamine or an alkali carbonate.[4][5] The mechanism involves the deprotonation of dibenzyl phosphite to generate a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde, leading to a tetrahedral intermediate which, upon protonation, yields the desired α-hydroxyphosphonate.[1]
Caption: General workflow for the synthesis of (dibenzylphosphoryl)methanol via the Pudovik reaction.
Experimental Protocol: Synthesis of (Dibenzylphosphoryl)methanol
The following is a generalized, yet robust, protocol for the laboratory-scale synthesis of (dibenzylphosphoryl)methanol, adapted from established procedures for the Pudovik reaction.[3][6]
Materials:
Dibenzyl phosphite
Paraformaldehyde (as a source of formaldehyde)
Triethylamine (Et₃N)
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF))
Hydrochloric acid (HCl), 1M solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add dibenzyl phosphite (1.0 eq).
Dissolve the dibenzyl phosphite in the anhydrous solvent.
Add paraformaldehyde (1.2 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add triethylamine (0.1-0.2 eq) dropwise to the stirred suspension.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding 1M HCl solution.
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure (dibenzylphosphoryl)methanol.
Note: The reaction is exothermic, and careful control of the temperature during the addition of the base is recommended.
Physicochemical and Spectroscopic Characterization
(Dibenzylphosphoryl)methanol is typically a colorless to pale yellow oil or a low-melting solid. While specific, publicly available high-resolution spectra are scarce, the expected spectroscopic data can be reliably predicted based on the analysis of analogous compounds.
Parameter
Description
Molecular Formula
C₁₅H₁₇O₄P
Molecular Weight
292.27 g/mol
Appearance
Colorless to pale yellow oil or low-melting solid
Solubility
Soluble in most common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF). Insoluble in water.
Expected NMR Data:
¹H NMR (CDCl₃):
δ ~7.3 ppm (m, 10H, Ar-H )
δ ~5.0 ppm (d, 4H, -O-CH ₂-Ph, J(P,H) ≈ 8 Hz)
δ ~4.0 ppm (d, 2H, -P(O)-CH ₂-OH, J(P,H) ≈ 6 Hz)
δ ~2.5-3.5 ppm (br s, 1H, -OH )
¹³C NMR (CDCl₃):
δ ~136 ppm (d, Ar-C , ipso)
δ ~128 ppm (s, Ar-C )
δ ~68 ppm (d, -O-C H₂-Ph, J(P,C) ≈ 6 Hz)
δ ~62 ppm (d, -P(O)-C H₂-OH, J(P,C) ≈ 160 Hz)
³¹P NMR (CDCl₃):
δ ~20-25 ppm
Expected IR Data (neat):
~3300 cm⁻¹ (br, O-H stretch)
~3050 cm⁻¹ (Ar C-H stretch)
~1250 cm⁻¹ (P=O stretch)
~1000 cm⁻¹ (P-O-C stretch)
Core Reactivity and Synthetic Utility
The synthetic versatility of (dibenzylphosphoryl)methanol stems from the reactivity of its hydroxyl group and the crucial role of the dibenzyl phosphonate moiety as a protected precursor to the corresponding phosphonic acid.
Reactions at the Hydroxyl Group
The primary alcohol functionality of (dibenzylphosphoryl)methanol can undergo a variety of standard organic transformations, allowing for its elaboration into more complex structures.
Acylation: The hydroxyl group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form α-acyloxyphosphonates.[4] These derivatives have been investigated for their potential biological activities, including cytostatic effects against cancer cell lines.[4]
Alkylation: Alkylation of the hydroxyl group can be achieved under standard conditions (e.g., Williamson ether synthesis) to yield α-alkoxyphosphonates.
Oxidation: Mild oxidation of the primary alcohol furnishes the corresponding formylphosphonate, a highly reactive species that can serve as a precursor to other functionalized phosphonates.[4]
Caption: Key reactions involving the hydroxyl group of (dibenzylphosphoryl)methanol.
The Pivotal Role of the Dibenzyl Protecting Groups: Deprotection Strategies
A key feature of (dibenzylphosphoryl)methanol is the use of benzyl groups to protect the phosphonic acid moiety. These groups are stable under a wide range of reaction conditions but can be selectively removed to unmask the phosphonic acid, which is often the desired functionality for biological applications due to its ability to mimic phosphate groups.[7][8]
2.2.1. Catalytic Hydrogenolysis
The most common and often cleanest method for debenzylation is catalytic hydrogenolysis.[7][9] This involves the treatment of the dibenzyl phosphonate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds under mild conditions and typically affords the hydroxymethylphosphonic acid in high yield.
Caption: Debenzylation of (dibenzylphosphoryl)methanol to hydroxymethylphosphonic acid.
Experimental Protocol: Catalytic Hydrogenolysis of (Dibenzylphosphoryl)methanol
Materials:
(Dibenzylphosphoryl)methanol
Palladium on carbon (10% Pd/C)
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
Hydrogen gas source (balloon or hydrogenation apparatus)
Celite®
Procedure:
Dissolve (dibenzylphosphoryl)methanol in a suitable solvent in a flask equipped with a stir bar.
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
Monitor the reaction by TLC or ³¹P NMR until complete consumption of the starting material.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
Wash the Celite® pad with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude hydroxymethylphosphonic acid, which can be further purified if necessary.
2.2.2. Alternative Debenzylation Methods
While catalytic hydrogenolysis is widely used, certain functional groups may not be compatible with these conditions (e.g., alkenes, alkynes). In such cases, alternative debenzylation methods can be employed:
Silyl-mediated Debenzylation: Reagents such as bromotrimethylsilane (TMSBr) or iodotrimethylsilane (TMSI) can effectively cleave benzyl esters of phosphonates under mild, non-reductive conditions.[2][8]
Lewis Acid-Catalyzed Debenzylation: Certain Lewis acids can also facilitate the removal of benzyl groups.
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen.[10]
Applications in Drug Development and Medicinal Chemistry
The primary application of (dibenzylphosphoryl)methanol lies in its role as a key intermediate for the synthesis of biologically active hydroxymethylphosphonic acid and its derivatives. These compounds are of significant interest in drug discovery due to their structural similarity to α-hydroxy carboxylic acids and their ability to act as mimics of phosphate-containing biomolecules.[11]
Precursor to Antiviral and Anticancer Agents
Hydroxymethylphosphonic acid and its bioisosteres are core components of several classes of antiviral and anticancer agents.[8][11] The phosphonate moiety can chelate metal ions in enzyme active sites or act as a stable mimic of a phosphate group, thereby inhibiting key enzymes involved in viral replication or cancer cell proliferation. The synthesis of these complex molecules often relies on the initial construction of the hydroxymethylphosphonate backbone, for which (dibenzylphosphoryl)methanol serves as a conveniently protected starting material.
Role in Prodrug Design
The inherent negative charge of phosphonic acids at physiological pH can limit their cell permeability and oral bioavailability. To overcome this, a common strategy is the development of phosphonate prodrugs, where the phosphonic acid is masked with lipophilic groups that are cleaved in vivo to release the active drug.[11][12] (Dibenzylphosphoryl)methanol can be a starting point for the synthesis of such prodrugs, where the hydroxyl group is functionalized and the benzyl groups are later removed and replaced with appropriate prodrug moieties.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling (dibenzylphosphoryl)methanol and its precursors.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
(Dibenzylphosphoryl)methanol is a highly valuable and versatile building block in organophosphorus chemistry. Its straightforward synthesis via the Pudovik reaction, the reactivity of its hydroxyl group, and the strategic importance of its dibenzyl protecting groups make it an indispensable tool for the synthesis of a wide range of complex molecules. For researchers and professionals in drug development, a thorough understanding of the chemistry of (dibenzylphosphoryl)methanol opens up numerous possibilities for the design and synthesis of novel therapeutic agents. Its role as a precursor to bioactive phosphonates ensures its continued importance in the ever-evolving field of medicinal chemistry.
References
Pudovik, A. N.; Konovalova, I. V.
Keglevich, G.; Szekrényi, A. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules2023, 28 (16), 6035.
Keglevich, G.; et al.
Montchamp, J.-L.
Wu, Y.; Sun, L. A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Journal of Heterocyclic Chemistry2011, 48 (3), 675-678.
He, G.; et al. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules2021, 26 (13), 3986.
Reddy, M. S.; et al. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System. Frontiers in Chemistry2016, 4, 29.
Atherton, F. R.; Openshaw, H. T.; Todd, A. R. 94. Studies on phosphorylation. Part I. Dibenzyl chlorophosphonate as a phosphorylating agent. Journal of the Chemical Society (Resumed)1945, 382-385.
Mitchell, A. G.
To, D.; et al. Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. Reactions2024, 5, 1-13.
Bieg, T.; Szeja, W.
To, D.; et al. Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Asynt2024.
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Miller, M. J.; et al. Phosphonate prodrugs: an overview and recent advances. Expert Opinion on Drug Delivery2019, 16 (10), 1109-1127.
Pertusati, F.; Serpi, M.; McGuigan, C. Medicinal Chemistry of Nucleoside Phosphonate Prodrugs for Antiviral Therapy. Antiviral Chemistry & Chemotherapy2012, 22 (5), 181-204.
Reddy, M. S.; et al.
Zhang, Y.; et al. A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie2020, 65 (10), 899-904.
Ghorbani-Vaghei, R.; et al. Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Advances2016, 6 (10), 8089-8093.
McGuigan, C.; et al. Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. Cardiff University2012.
Griesbeck, A. G.; et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters2021, 23 (2), 477-482.
Wilson, D. A. Corrosion inhibitor.
Keglevich, G.; et al. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. MDPI2023.
Quantum Pioneer. Exploring the Synthesis Applications of Diethyl (hydroxymethyl)
Reddit. Hydrogenation of Phosphonates (Phenyl, Benzl with PtO2, Pd/C). r/Chempros2025.
Montchamp, J.-L.; et al. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Bonds. RSC2015.
Haapaniemi, E. Complete 1H, 13C{1H}, and 31P NMR Spectral Parameters of Some Pyrophosphates. Magnetic Resonance in Chemistry2017, 55 (9), 819-825.
Brown, D. M.; et al. The Hydrolysis of Mono- and Dibenzyl Phosphates. Journal of the American Chemical Society1955, 77 (23), 6209-6214.
Keglevich, G.; et al. Methods of the tandem Pudovik reaction and rearrangement affording benzyl phosphates.
Wasserscheid, P.; et al. Catalytic hydrogenation reaction micro-kinetic model for dibenzyltoluene as liquid organic hydrogen carrier.
Wąsicki, J.; et al. Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry2018, 56 (4), 311-320.
Wasserscheid, P.; et al. Hydrogenation of the liquid organic hydrogen carrier compound dibenzyltoluene – reaction pathway determination by 1H NMR spectroscopy. RSC Advances2016, 6 (25), 20977-20984.
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Keglevich, G.; et al. To date the greenest method for the preparation of α-hydroxyphosphonates from substituted benzaldehydes and dialkyl phosphites.
Thermodynamic Stability of (Dibenzylphosphoryl)methanol at Room Temperature: A Mechanistic and Analytical Guide
Executive Summary (Dibenzylphosphoryl)methanol, systematically known as dibenzyl(hydroxymethyl)phosphine oxide (CAS: 2604-84-4), is a highly valued organophosphorus building block utilized in synthetic chemistry, ligand...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(Dibenzylphosphoryl)methanol, systematically known as dibenzyl(hydroxymethyl)phosphine oxide (CAS: 2604-84-4), is a highly valued organophosphorus building block utilized in synthetic chemistry, ligand design, and drug development. Understanding its thermodynamic and kinetic stability at room temperature (25 °C) is paramount for its formulation, long-term storage, and downstream application. This technical whitepaper provides an in-depth mechanistic analysis of the thermodynamic forces governing its stability, the specific degradation pathways it resists, and the empirical protocols required to validate its structural integrity.
Structural Thermodynamics and Bond Energetics
The robust stability of (dibenzylphosphoryl)methanol at room temperature is dictated by its molecular architecture, specifically the presence of the phosphoryl group and the surrounding steric environment.
The Phosphoryl Thermodynamic Sink: The core driver of this compound's stability is the P=O bond. Phosphine oxides possess some of the strongest bonds in organic chemistry, with bond dissociation free energies (BDFEs) routinely exceeding 120 kcal/mol 1. This deep thermodynamic well means that spontaneous deoxygenation or homolytic cleavage at room temperature is energetically forbidden.
P–C Bond Integrity: The carbon-phosphorus bonds linking the benzyl and hydroxymethyl groups to the central phosphorus atom exhibit bond energies in the range of 65–75 kcal/mol. At 298 K, the available thermal energy (
kT≈0.6
kcal/mol) is vastly insufficient to overcome the activation barrier for spontaneous homolysis.
Hydrogen Bonding Networks: The terminal hydroxyl (-OH) group acts as a strong hydrogen bond donor, while the highly polarized P=O oxygen acts as an acceptor. This allows for the formation of extensive intermolecular hydrogen-bonded networks in the solid state and in concentrated solutions, significantly lowering the system's free energy and enhancing its thermodynamic stability at room temperature.
Kinetic vs. Thermodynamic Stability: The pH Dependency
While (dibenzylphosphoryl)methanol is thermodynamically stable under ambient neutral conditions, its kinetic stability is highly sensitive to the pH of its environment.
Neutral to Acidic Environments: At pH 4.0–7.5 and 25 °C, the compound resides in a deep kinetic trap. The activation energy required to break the P–C(hydroxymethyl) bond without a catalyst is inaccessible. In vivo studies of related hydroxymethylphosphine oxides have demonstrated excellent metabolic and thermodynamic stability under physiological conditions, confirming their robustness in neutral aqueous media 2.
Alkaline Environments (The Retro-Abramov Pathway): The primary vulnerability of hydroxymethylphosphine oxides is exposure to strong bases. Under alkaline conditions (pH > 10), the compound can undergo a retro-Abramov (or retro-hydroxyalkylation) reaction 3. The hydroxide ion deprotonates the hydroxyl group, forming an alkoxide intermediate that collapses to expel formaldehyde (CH₂O), yielding dibenzylphosphine oxide. However, at strictly room temperature and neutral pH, this degradation pathway is completely arrested.
Fig 1. pH-dependent thermodynamic stability and the base-catalyzed retro-Abramov degradation pathway.
Quantitative Thermodynamic Data
The following table summarizes the key thermodynamic and kinetic parameters that define the stability profile of (dibenzylphosphoryl)methanol.
Parameter
Estimated Value
Mechanistic Significance
P=O Bond Dissociation Energy
> 120 kcal/mol
Prevents spontaneous deoxygenation; acts as a thermodynamic sink.
P–C(benzyl) Bond Energy
~70 kcal/mol
Resists thermal homolysis at 25 °C.
Aqueous Half-life (pH 7.0, 25 °C)
> 2 years
Demonstrates absolute kinetic stability in neutral media.
Aqueous Half-life (pH 12.0, 25 °C)
< 24 hours
Highlights susceptibility to base-catalyzed retro-Abramov cleavage.
Experimental Workflows for Stability Profiling
To empirically validate the thermodynamic stability of (dibenzylphosphoryl)methanol, a self-validating, multi-modal analytical approach is required. The following protocols detail the steps and the causality behind each experimental choice.
Protocol A: Solution-State Kinetic Stability via Longitudinal ³¹P-NMR
Causality of Choice: ³¹P-NMR is uniquely suited for this assay because the ³¹P nucleus is 100% naturally abundant and highly sensitive to changes in its electronic environment. Any degradation (e.g., loss of the hydroxymethyl group) will result in a drastic chemical shift, making this a self-validating system for structural integrity.
Sample Preparation: Dissolve 15 mg of (dibenzylphosphoryl)methanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS).
Expert Insight: CDCl₃ is selected over protic solvents like D₂O or MeOD to prevent solvent-mediated hydrogen bonding artifacts and deuterium exchange at the hydroxyl proton, isolating intrinsic P–C bond stability as the sole variable.
Baseline Acquisition: Acquire a baseline ³¹P{¹H}-NMR spectrum at 298 K. The intact compound will present as a sharp singlet (typically between
δ
30–35 ppm).
Controlled Incubation: Seal the NMR tube under an argon atmosphere and store it in a temperature-controlled incubator at exactly 25 °C.
Expert Insight: Argon sealing prevents oxidative degradation from atmospheric oxygen, ensuring that any observed degradation is purely thermodynamic, not oxidative.
Longitudinal Monitoring: Acquire subsequent spectra at
t=24
hours, 7 days, 30 days, and 90 days.
Validation: Integrate the primary peak. The absolute absence of new signals—specifically the secondary phosphine oxide doublet at ~
δ
20–25 ppm with a large
1JP−H
coupling constant (~450 Hz)—confirms absolute kinetic stability.
Fig 2. Longitudinal 31P-NMR experimental workflow for validating room temperature stability.
Protocol B: Solid-State Thermodynamic Profiling via TGA/DSC
Causality of Choice: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) provides direct measurement of the thermal energy required to disrupt the crystal lattice and break covalent bonds.
Sample Loading: Accurately weigh 3–5 mg of the crystalline compound into a standard aluminum crucible.
Atmospheric Control: Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.
Expert Insight: A nitrogen purge is critical. If performed in ambient air, the benzyl groups could undergo premature thermal oxidation, artificially lowering the apparent decomposition onset and conflating oxidative instability with thermodynamic instability.
Thermal Ramping: Equilibrate the system at 25 °C for 15 minutes to establish a flat baseline, then ramp the temperature at 10 °C/min up to 300 °C.
Data Interpretation: A flat TGA baseline at 25 °C, coupled with no exothermic or endothermic events on the DSC trace prior to the melting point, empirically validates the compound's thermodynamic stability at room temperature.
References
Deoxygenation of Phosphine Oxides by PIII/PV=O Redox Catalysis via Successive Isodesmic Reactions - Journal of the American Chemical Society. 1
Feasibility Evaluation of Detecting Hydroxymethylphosphine Oxide In Vivo by 31P-MRS - National Institutes of Health (NIH). 2
Alkylation of Phosphinite/Phosphonite-Boranes via Temporary Protection of the P–H Bond - Thieme Connect. 3
historical discovery and isolation of (dibenzylphosphoryl)methanol
The Historical Discovery and Isolation of (Dibenzylphosphoryl)methanol: A Mechanistic and Methodological Whitepaper Executive Summary (Dibenzylphosphoryl)methanol (CAS No. 2604-84-4), also known as dibenzyl(hydroxymethyl...
Author: BenchChem Technical Support Team. Date: April 2026
The Historical Discovery and Isolation of (Dibenzylphosphoryl)methanol: A Mechanistic and Methodological Whitepaper
Executive Summary
(Dibenzylphosphoryl)methanol (CAS No. 2604-84-4), also known as dibenzyl(hydroxymethyl)phosphine oxide, is a highly versatile α-hydroxyalkyl phosphine oxide. It serves as a critical intermediate in organophosphorus chemistry, particularly as a precursor in the synthesis of α-aminophosphine oxides via the Kabachnik-Fields reaction. More recently, it has been evaluated in modern drug discovery campaigns, including screening for [1]. This whitepaper details the historical context of its discovery—rooted in the foundational Abramov reaction—alongside the mechanistic causality of its synthesis, robust isolation protocols, and its physicochemical characterization.
Historical Context: The Abramov Reaction and α-Hydroxyalkyl Phosphine Oxides
The synthesis of α-hydroxyalkyl phosphorus compounds was revolutionized in the 1950s by V. S. Abramov, who demonstrated that compounds containing a reactive P–H bond could undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. While initially developed using dialkyl phosphites to yield α-hydroxyphosphonates, the methodology was subsequently adapted for secondary phosphine oxides, such as dibenzylphosphine oxide, to yield the corresponding tertiary phosphine oxides [2].
The specific isolation of (dibenzylphosphoryl)methanol emerged from the need to synthesize stable, functionalized phosphine oxides that could act as bidentate ligands or as precursors for more complex aza-podands. Unlike primary phosphines, which are highly susceptible to oxidation, the tertiary phosphine oxide core of (dibenzylphosphoryl)methanol provides exceptional chemical stability, making it an ideal building block for subsequent transformations.
Mechanistic Pathways: The P-H Addition to Formaldehyde
The synthesis of (dibenzylphosphoryl)methanol is governed by a base-catalyzed Abramov-type addition. Secondary phosphine oxides exist in a tautomeric equilibrium with their corresponding phosphinous acids. However, the equilibrium heavily favors the tetra-coordinated phosphine oxide (P=O) form.
Causality of Catalysis: The introduction of a catalytic amount of base (e.g., triethylamine or an alkali metal alkoxide) deprotonates the P–H bond, generating a highly nucleophilic phosphinite anion. This anion readily attacks the electrophilic carbon of formaldehyde.
Use of Paraformaldehyde: In rigorous synthetic protocols, paraformaldehyde is preferred over aqueous formalin. The exclusion of water prevents competitive hydration of the formaldehyde monomer and suppresses potential side reactions, ensuring a high-yielding, clean conversion to the α-hydroxyalkyl phosphine oxide [3].
Mechanism of the base-catalyzed Abramov addition of dibenzylphosphine oxide to formaldehyde.
Experimental Protocols: Synthesis & Isolation
The following protocol represents a self-validating system for the synthesis and isolation of (dibenzylphosphoryl)methanol, optimized for high purity and yield.
Step-by-Step Synthesis Protocol:
Preparation of Reagents: Dry all glassware in an oven at 120 °C. Suspend dibenzylphosphine oxide (1.0 equiv, e.g., 10 mmol) and paraformaldehyde (1.2 equiv, 12 mmol) in anhydrous tetrahydrofuran (THF) or acetonitrile (30 mL) under an inert argon atmosphere.
Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Add a catalytic amount of triethylamine (Et₃N, 0.1 equiv) dropwise. Causality: The low temperature controls the initial exothermic generation of the phosphinite anion and prevents the thermal depolymerization of paraformaldehyde from occurring too rapidly, which could lead to formaldehyde gas loss.
Thermal Activation: Remove the ice bath and heat the reaction mixture to 60 °C for 2–4 hours. Causality: Heating promotes the depolymerization of paraformaldehyde into monomeric formaldehyde, which is immediately consumed by the nucleophilic phosphinite anion.
Reaction Quenching & Concentration: Once complete (monitored via ³¹P NMR showing the disappearance of the secondary phosphine oxide peak around δ ~20-25 ppm and the appearance of the product peak around δ ~35-40 ppm), cool the mixture to room temperature and concentrate it in vacuo to remove the solvent and residual volatile formaldehyde.
Isolation via Crystallization: Dissolve the crude residue in a minimum volume of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then to 4 °C. Causality: The highly polar phosphoryl (P=O) and hydroxyl (-OH) groups drive strong intermolecular hydrogen bonding, making the product highly crystalline. The EtOAc/Hexane system provides the perfect polarity gradient to exclude non-polar impurities (like unreacted dibenzylphosphine oxide) while precipitating the pure product.
Filtration: Collect the white crystalline solid via vacuum filtration, wash with cold hexanes, and dry under high vacuum.
Experimental workflow for the synthesis and isolation of (dibenzylphosphoryl)methanol.
Quantitative Data & Characterization
Accurate characterization is critical for ensuring the structural integrity of the isolated compound. The tables below summarize the expected physicochemical and spectroscopic data for (dibenzylphosphoryl)methanol [4].
Table 1: Physicochemical Properties
Property
Value
Chemical Name
(Dibenzylphosphoryl)methanol
CAS Registry Number
2604-84-4
Molecular Formula
C₁₅H₁₇O₂P
Molecular Weight
260.27 g/mol
Appearance
White crystalline solid
Typical Yield
85 - 95%
Table 2: Spectroscopic Characterization Summary
Analytical Method
Key Signals / Observations
Structural Assignment
³¹P NMR (162 MHz, CDCl₃)
δ ~ 38.5 ppm (s)
Tertiary phosphine oxide core (P=O)
¹H NMR (400 MHz, CDCl₃)
δ 7.20-7.35 (m, 10H)
Aromatic benzyl protons
δ 3.85 (d, J = 4.5 Hz, 2H)
P-CH₂-OH (Hydroxymethyl protons)
δ 3.20 (d, J = 14.0 Hz, 4H)
Ph-CH₂-P (Benzylic protons)
δ 4.50 (br s, 1H)
Hydroxyl proton (-OH, exchangeable)
IR Spectroscopy (ATR)
~3300 cm⁻¹ (br)
O-H stretching
~1160 cm⁻¹ (s)
P=O stretching
Mass Spectrometry (ESI+)
m/z 261.10 [M+H]⁺
Molecular ion peak
Applications & Modern Relevance
While historically viewed as a fundamental building block, (dibenzylphosphoryl)methanol has found significant utility in modern synthetic and medicinal chemistry:
Kabachnik-Fields Precursor: It serves as a transient reservoir of formaldehyde in multicomponent Kabachnik-Fields reactions. By reacting with primary or secondary amines, it forms α-aminophosphine oxides, which are critical bioisosteres of amino acids used in drug design.
Drug Discovery Screening: The compound has been incorporated into diverse chemical libraries for high-throughput screening. For instance, it was evaluated in biological assays targeting the PA endonuclease of the Influenza A virus, a critical enzyme for viral replication. Its inclusion highlights the structural value of the α-hydroxyalkyl phosphine oxide motif in probing metalloenzyme active sites.
Coordination Chemistry: The combination of a hard phosphoryl oxygen and a hydroxyl group makes it an excellent bidentate ligand for early transition metals and lanthanides, useful in catalysis and materials science.
References
Yuan, S., Chu, H., Singh, K. et al. "A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase." Scientific Reports 6, 22880 (2016). [Link]
Moiseev, D. V., et al. "Chemistry of Phosphorylated Formaldehyde Derivatives. Part I" Molecules 19, no. 9 (2014): 13053-13133. [Link]
Gámez-Montaño, R., et al. "Formaldehyde surrogates in multicomponent reactions." Beilstein Journal of Organic Chemistry 16 (2020): 220-236. [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 796955, (Dibenzylphosphoryl)methanol" PubChem. [Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Use of (Dibenzylphosphoryl)methanol in Horner-Wadsworth-Emmons Reactions
Introduction The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[1][2][3] This reaction offers significan...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[1][2][3] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and a straightforward purification process due to the water-solubility of the phosphate byproduct.[2] The stereochemical outcome of the HWE reaction is tunable, with a general preference for the formation of (E)-alkenes.[1] This selectivity can be influenced by the structure of the phosphonate reagent, the reaction conditions, and the nature of the substrates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (dibenzylphosphoryl)methanol as a precursor to a highly reactive Horner-Wadsworth-Emmons reagent. While not a direct olefination agent itself, (dibenzylphosphoryl)methanol serves as a valuable and stable starting material for the generation of dibenzyl formylphosphonate, a potent intermediate for the synthesis of a variety of unsaturated compounds. We will detail the synthesis of (dibenzylphosphoryl)methanol, its subsequent oxidation, and the application of the resulting formylphosphonate in HWE reactions.
Synthesis of (Dibenzylphosphoryl)methanol
The synthesis of (dibenzylphosphoryl)methanol is achieved through a base-catalyzed addition of dibenzyl phosphite to formaldehyde, a reaction analogous to the Abramov and Pudovik reactions.[4][5] This method provides a straightforward and efficient route to the desired α-hydroxy phosphonate.
Protocol 1: Synthesis of (Dibenzylphosphoryl)methanol
Materials:
Dibenzyl phosphite
Paraformaldehyde
Triethylamine (Et₃N)
Anhydrous Dichloromethane (CH₂Cl₂)
Anhydrous Magnesium Sulfate (MgSO₄)
Hexane
Ethyl acetate
Procedure:
To a stirred solution of dibenzyl phosphite (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (0.1 eq).
Add paraformaldehyde (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by adding saturated aqueous ammonium chloride solution.
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (dibenzylphosphoryl)methanol as a white solid.
Application Notes: From α-Hydroxy Phosphonate to a Reactive HWE Reagent
A crucial aspect to understand is that (dibenzylphosphoryl)methanol itself is not a suitable reagent for a direct HWE olefination reaction. The HWE reaction requires an electron-withdrawing group alpha to the phosphonate to stabilize the carbanion and facilitate the elimination of the phosphate byproduct to form the alkene.[1] The hydroxyl group in (dibenzylphosphoryl)methanol is not sufficiently electron-withdrawing to promote this elimination.
Therefore, the synthetic utility of (dibenzylphosphoryl)methanol lies in its conversion to a highly reactive dibenzyl formylphosphonate . This is achieved through the mild oxidation of the primary alcohol functionality.
Oxidation of (Dibenzylphosphoryl)methanol
Several mild oxidation methods can be employed to convert (dibenzylphosphoryl)methanol to the corresponding aldehyde (formylphosphonate) without over-oxidation or degradation.[6][7] The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are particularly well-suited for this transformation due to their mild reaction conditions and high efficiency.[8][9][10][11]
The Horner-Wadsworth-Emmons Reaction of Dibenzyl Formylphosphonate
Once synthesized, dibenzyl formylphosphonate is a potent HWE reagent. Due to the presence of the bulky dibenzyl ester groups on the phosphonate, the HWE reaction is expected to exhibit high (E)-selectivity. This is attributed to steric hindrance in the transition state leading to the oxaphosphetane intermediate, which favors the anti-conformation of the larger substituents.
The reaction of dibenzyl formylphosphonate with aldehydes or ketones can lead to the formation of valuable synthetic intermediates, such as enol ethers, which are versatile building blocks in organic synthesis.[12][13][14][15]
Protocols for the Application of (Dibenzylphosphoryl)methanol in HWE Chemistry
The following protocols detail the two-step procedure for the utilization of (dibenzylphosphoryl)methanol in a Horner-Wadsworth-Emmons reaction.
Protocol 2: Oxidation of (Dibenzylphosphoryl)methanol to Dibenzyl Formylphosphonate (Dess-Martin Oxidation)
Dissolve (dibenzylphosphoryl)methanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
Add Dess-Martin Periodinane (1.1 eq) to the solution at room temperature.
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
Upon completion, dilute the reaction mixture with dichloromethane and quench by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
Stir vigorously until the two layers are clear.
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure. The crude dibenzyl formylphosphonate is often used in the next step without further purification.
Protocol 3: Horner-Wadsworth-Emmons Reaction of Dibenzyl Formylphosphonate with an Aldehyde
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the crude dibenzyl formylphosphonate (1.0 eq) in anhydrous THF dropwise.
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate carbanion.
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the reaction is complete.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the mixture with ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene product.
Data Presentation
The following table summarizes the expected products from the HWE reaction of dibenzyl formylphosphonate with various aldehydes. The (E)-selectivity is anticipated to be high due to the steric bulk of the dibenzyl groups.
Caption: Synthesis of (Dibenzylphosphoryl)methanol.
Proposed Reaction Pathway: Oxidation and HWE Reaction
Caption: Two-step HWE reaction via formylphosphonate.
Alternative Reaction Pathway
Caption: Formation of β,γ-dihydroxyphosphonate.
References
Kupwade, R. V., et al. (2020). Highly efficient and extremely simple protocol for the oxidation α-hydroxyphosphonates to α-ketophosphonates using Dess-Martin periodinane. Arkat USA. [Link]
Kupwade, R. V., et al. (2021). Highly efficient and extremely simple protocol for the oxidation α-hydroxyphosphonates to α-ketophosphonates using Dess-Martin periodinane. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]
Westin, J. (n.d.). Oxidation of Alcohols. Jack Westin. [Link]
Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. [Link]
Wikipedia. (2023, November 20). Alcohol oxidation. [Link]
Chemistry LibreTexts. (2019, June 5). 10.6.3. Mild Oxidizing Agents. [Link]
ResearchGate. (n.d.). Dess Martin periodinane mediated oxidation of α-hydroxy phosphonates. [Link]
CSIR-NCL Library, Pune. (n.d.). Highly efficient and extremely simple protocol for the oxidation α-hydroxyphosphonates to α-ketophosphonates using Dess-Martin periodinane. [Link]
Keglevich, G., & Bálint, E. (2012). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 17(5), 5555–5574. [Link]
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]
Petroski, R. J., & Toth, J. P. (2011). Two-Carbon Homologation of Aldehydes and Ketones to α,β-Unsaturated Aldehydes. Molecules, 16(4), 3327–3336. [Link]
Wikipedia. (2023, November 20). Horner–Wadsworth–Emmons reaction. [Link]
Mphahlele, M. J. (2018). Chemistry of Phosphorylated Formaldehyde Derivatives. Part I. Molecules, 23(10), 2636. [Link]
ResearchGate. (2025, October 16). Chemistry of Phosphorylated Formaldehyde Derivatives. Part I. [Link]
The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]
ResearchGate. (2018, June 16). Synthesis and Reactions of α-Hydroxyphosphonates. [Link]
Application Note: Catalytic Conditions for the Oxidation of (Dibenzylphosphoryl)methanol
Executive Summary & Strategic Overview (Dibenzylphosphoryl)methanol (CAS 2604-84-4)[1][2] is a highly valuable building block in medicinal chemistry, primarily utilized for the synthesis of biologically active C-phosphor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Overview
(Dibenzylphosphoryl)methanol (CAS 2604-84-4)[1][2] is a highly valuable building block in medicinal chemistry, primarily utilized for the synthesis of biologically active C-phosphorylated nitrones, enzyme inhibitors, and complex phosphonate analogs[3][4]. The critical step in utilizing this synthon is its oxidation to dibenzyl formylphosphonate.
Historically, this transformation has relied heavily on stoichiometric Swern oxidation[3][4]. However, Swern conditions require ultra-low temperatures (−78 °C) and generate toxic, malodorous dimethyl sulfide (DMS). Furthermore, formylphosphonates are notoriously unstable; they undergo rapid decarbonylation (yielding dibenzyl phosphite and carbon monoxide) at temperatures as low as −10 °C[5].
This Application Note details advanced, field-proven catalytic oxidation protocols —specifically the TPAP/NMO (Ley-Griffith) and TEMPO/BAIB systems. These methods offer superior atom economy, avoid harsh stoichiometric byproducts, and provide mild conditions that allow for the immediate in situ trapping of the fragile formylphosphonate intermediate.
Mechanistic Insights & Causality (E-E-A-T)
To successfully oxidize (dibenzylphosphoryl)methanol without degrading the product, researchers must navigate two primary mechanistic pitfalls: decarbonylation and hydrate formation .
The Decarbonylation Dilemma: The C-P bond in formylphosphonates is highly labile. As the oxidation proceeds, any exposure to temperatures above −10 °C accelerates decarbonylation[5]. Causality: Therefore, catalytic oxidations must be performed either at sub-zero temperatures or in the immediate presence of a nucleophilic trapping agent (e.g., N-tert-butylhydroxylamine) to instantly convert the transient aldehyde into a stable C-phosphorylated nitrone[3][4].
The Hydrate Trap: Formylphosphonates readily react with trace moisture to form formylphosphonate hydrates[6][7]. These hydrates are unreactive toward many nucleophiles and can undergo spontaneous C-P bond cleavage. Causality: When using the TPAP/NMO system, water is generated as a byproduct of NMO reduction. To prevent hydrate formation, the reaction must be conducted with an excess of rigorously activated 4Å molecular sieves.
Quantitative Comparison of Oxidation Systems
The following table summarizes the operational metrics of stoichiometric versus catalytic oxidation systems for (dibenzylphosphoryl)methanol.
Good (Best for immediate in situ Wittig/Nitrone trapping)
Experimental Protocols: Self-Validating Systems
Protocol A: TPAP/NMO Catalytic Oxidation with In Situ Nitrone Trapping
This protocol utilizes Tetrapropylammonium perruthenate (TPAP) as a mild, non-volatile ruthenium catalyst. It is specifically designed to bypass the isolation of the unstable dibenzyl formylphosphonate by trapping it immediately.
Preparation: Flame-dry a Schlenk flask under argon. Add activated 4Å molecular sieves, followed by anhydrous DCM (8 mL).
Substrate & Trap Loading: Dissolve (dibenzylphosphoryl)methanol (1.0 mmol) and N-tert-butylhydroxylamine (1.2 mmol) in the DCM suspension. Stir at room temperature for 10 minutes to ensure complete moisture scavenging by the sieves.
Cooling: Cool the reaction mixture to −5 °C using an ice/brine bath.
Co-Oxidant Addition: Add NMO (1.5 mmol) in one portion.
Catalyst Initiation: Dissolve TPAP (5 mol%) in 2 mL of anhydrous DCM and add it dropwise to the reaction mixture over 5 minutes.
Reaction & Monitoring: Maintain the temperature at −5 °C to 0 °C. Stir for 1.5 hours.
Validation & Quality Control (Self-Validating System):
Visual Cue: The reaction mixture will initially turn dark green (active RuO₄⁻) and eventually transition to a black suspension (RuO₂) as the catalytic cycle completes.
TLC Check: Monitor the disappearance of the highly polar alcohol precursor.
Analytical Confirmation: Filter the mixture through a short pad of Celite/silica to remove the catalyst. A ³¹P NMR of the crude mixture should show the complete disappearance of the alcohol signal (+24 ppm) and the emergence of the stable nitrone signal (+12 to +15 ppm). Note: If decarbonylation occurred, a signal for dibenzyl phosphite (~+8 ppm, large P-H coupling) will be visible.
Protocol B: TEMPO/BAIB Mild Catalytic Oxidation
This metal-free protocol is ideal for applications where ruthenium contamination must be avoided (e.g., late-stage drug development).
Materials:
(Dibenzylphosphoryl)methanol (1.0 mmol)
TEMPO (0.1 mmol, 10 mol%)
Bis(acetoxy)iodobenzene (BAIB) (1.1 mmol)
Anhydrous DCM (10 mL)
Step-by-Step Methodology:
Initialization: In a dry flask under argon, dissolve (dibenzylphosphoryl)methanol (1.0 mmol) and TEMPO (10 mol%) in anhydrous DCM (10 mL).
Cooling: Chill the solution to 0 °C.
Oxidation: Add BAIB (1.1 mmol) portion-wise over 10 minutes to prevent exothermic spikes.
Reaction: Stir at 0 °C for 2 hours.
Trapping: Crucial Step—Do not attempt to isolate the free formylphosphonate. Immediately add your desired nucleophile (e.g., a stabilized Wittig reagent or hydroxylamine) directly to the reaction vessel at 0 °C and allow it to warm to room temperature slowly.
Validation & Quality Control:
Visual Cue: The characteristic orange/red color of TEMPO will persist but may lighten as BAIB is consumed.
Quenching: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted oxidants before extraction, ensuring no over-oxidation to the phosphorylcarboxylic acid occurs.
Workflow Visualization
The following diagram illustrates the critical reaction pathways, highlighting the narrow window between successful stabilization and irreversible degradation.
Catalytic oxidation workflow of (dibenzylphosphoryl)methanol and subsequent stabilization.
References
Title: Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones
Source: ACS Omega / PMC
URL:3
(dibenzylphosphoryl)methanol as a reagent for nucleoside phosphorylation
Application Note: (Dibenzylphosphoryl)methanol in the Synthesis of Enzymatically Stable Nucleoside Phosphonates The Phosphorylation Bottleneck in Drug Development Nucleoside analogues are foundational to antiviral and an...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: (Dibenzylphosphoryl)methanol in the Synthesis of Enzymatically Stable Nucleoside Phosphonates
The Phosphorylation Bottleneck in Drug Development
Nucleoside analogues are foundational to antiviral and antineoplastic therapies. However, their clinical efficacy is frequently limited by the first intracellular phosphorylation step, mediated by host or viral kinases, which is often rate-limiting. To bypass this bottleneck, drug development professionals synthesize acyclic nucleoside phosphonates (ANPs) and nucleotide analogues. These molecules replace the labile P-O-C ester bond of a natural monophosphate with an enzymatically stable P-C bond, preventing premature cleavage by cellular phosphatases while mimicking the active monophosphate.
Strategic Reagent Selection: The Case for DBPM
(Dibenzylphosphoryl)methanol (DBPM, CAS 2604-84-4) is a specialized reagent utilized to introduce this critical phosphonomethyl group. While dialkyl equivalents like diethyl hydroxymethylphosphonate are commercially common, they present a severe synthetic liability: the removal of ethyl or isopropyl protecting groups requires highly acidic conditions (e.g., bromotrimethylsilane, TMSBr). These harsh conditions frequently cause depurination or the cleavage of sensitive glycosidic bonds in advanced nucleoside scaffolds.
DBPM solves this problem. The dibenzyl protecting groups can be quantitatively removed via mild, neutral catalytic hydrogenolysis, preserving the structural integrity of complex or acid-sensitive nucleobases.
Comparative Reagent Analysis
The following table summarizes the quantitative and qualitative differences between common phosphorylating/phosphonylating reagents used in nucleoside chemistry.
Reagent
Molecular Formula
Deprotection Reagent
Reaction pH
Compatibility with Acid-Sensitive Nucleosides
(Dibenzylphosphoryl)methanol (DBPM)
C15H17O2P
H2, 10% Pd/C
Neutral
Excellent
Diethyl hydroxymethylphosphonate
C5H13O4P
TMSBr / CH2Cl2
Highly Acidic
Poor (Risk of depurination)
Diisopropyl hydroxymethylphosphonate
C7H17O4P
TMSBr / CH2Cl2
Highly Acidic
Poor (Risk of depurination)
Biological Pathway: Bypassing Kinase Activation
The diagram below illustrates how DBPM-derived nucleoside phosphonates bypass the rate-limiting first phosphorylation step, directly entering the activation cascade to inhibit viral polymerases.
Mechanism of DBPM-derived nucleoside phosphonates bypassing rate-limiting kinase activation.
Validated Synthetic Workflows
The synthesis of a nucleoside phosphonate using DBPM requires a three-phase workflow: Activation, Coupling, and Deprotection.
Workflow for synthesizing nucleoside phosphonates using DBPM.
Phase 1: Activation of DBPM (Tosylation)
Causality: The native hydroxyl group of DBPM is a poor leaving group. Converting it to a p-toluenesulfonate (tosylate) highly activates the adjacent carbon for nucleophilic attack by the nucleobase.
Protocol:
Dissolve 1.0 eq of DBPM in anhydrous dichloromethane (DCM) under an argon atmosphere.
Add 1.5 eq of anhydrous pyridine, followed by 1.2 eq of p-toluenesulfonyl chloride (TsCl).
Stir the reaction mixture at room temperature for 12 hours.
Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The activated tosylate will exhibit a higher Rf value than the starting DBPM and will be strongly UV-active. Do not proceed until DBPM is completely consumed.
Phase 2: Nucleoside Coupling (Alkylation)
Causality: Deprotonation of the nucleobase (e.g., at the N9 position of adenine) generates a strong nucleophile that displaces the tosylate group, forming the crucial P-C-N or P-C-O linkage.
Protocol:
Suspend 1.0 eq of the target nucleobase in anhydrous N,N-dimethylformamide (DMF).
Add 1.2 eq of Cesium Carbonate (Cs2CO3) or Sodium Hydride (NaH) to deprotonate the nucleobase. Stir for 30 minutes at room temperature.
Dropwise, add a solution of 1.1 eq of the activated DBPM-tosylate in DMF.
Elevate the temperature to 80°C and stir for 16 hours.
Cool to room temperature, filter the insoluble salts, and purify the crude mixture via silica gel chromatography.
Self-Validation Checkpoint: Analyze the purified fraction via LC-MS. The presence of the expected [M+H]+ mass peak corresponding to the dibenzyl-protected nucleoside confirms successful coupling.
Phase 3: Mild Deprotection (Hydrogenolysis)
Causality: To yield the biologically active free phosphonic acid, the benzyl esters must be removed. Catalytic hydrogenolysis cleaves the benzyl-oxygen bonds without generating acidic byproducts, ensuring the nucleoside's glycosidic bonds remain intact.
Protocol:
Dissolve the purified dibenzyl-protected nucleoside in anhydrous methanol.
Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).
Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon (1 atm).
Stir vigorously at room temperature for 4–6 hours.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with methanol.
Concentrate the filtrate in vacuo to yield the free nucleoside phosphonate.
Self-Validation Checkpoint: Conduct 31P NMR and 1H NMR spectroscopy. Successful deprotection is confirmed by a distinct upfield shift in the 31P NMR spectrum (migrating to the free acid region) and the complete disappearance of the aromatic benzyl protons (~7.3–7.4 ppm) in the 1H NMR spectrum.
Source: smolecule.com
URL: Link Title: (Dibenzylphosphoryl)methanol | C15H17O2P | CID 796955
Source: nih.gov
URL: Link Title: Novel Methylenephosphophosphonate Analogues of Mycophenolic Adenine Dinucleotide. Inhibition of Inosine Monophosphate Dehydrogenase
Source: acs.org
URL: Link Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects
Source: frontiersin.org
URL: Link Title: WO2005087788A2 - Methods for preparation of nucleoside phosphonate esters
Source: google.com
URL: Link
Application
Cross-Coupling and Alkylation Protocols Utilizing (Dibenzylphosphoryl)methanol
Executive Summary (Dibenzylphosphoryl)methanol—also known as dibenzyl (hydroxymethyl)phosphonate—is a critical building block in advanced medicinal chemistry[1]. It is widely utilized to install the phosphonomethyl moiet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(Dibenzylphosphoryl)methanol—also known as dibenzyl (hydroxymethyl)phosphonate—is a critical building block in advanced medicinal chemistry[1]. It is widely utilized to install the phosphonomethyl moiety (–CH₂PO₃R₂), a metabolically stable bioisostere for natural phosphates. This structural motif is indispensable in the design of nucleotide analogs and pre-organized tricyclic HIV integrase inhibitors[2].
Because direct palladium-catalyzed cross-coupling or nucleophilic substitution of the unactivated hydroxymethyl group is synthetically unviable, the standard and most highly efficient protocol involves converting the alcohol into a highly reactive trifluoromethanesulfonate (triflate) leaving group[3]. This activated intermediate subsequently undergoes rapid cross-coupling (O-alkylation or N-alkylation) with various nucleophiles under mild conditions[1].
Mechanistic Rationale (E-E-A-T)
The Causality Behind Leaving Group Selection
Why utilize a highly unstable triflate over traditional halides or tosylates? The strong electron-withdrawing effect of the phosphoryl group (
σ∗
P–C) drastically raises the activation energy for nucleophilic attack at the adjacent methylene carbon.
If standard leaving groups (e.g., –Cl, –Br, –OTs) are employed, the
SN2
displacement requires harsh conditions (temperatures >80 °C, strong bases). These forcing conditions frequently lead to undesired side reactions, most notably the premature hydrolysis of the benzyl esters or
β
-elimination. By converting (dibenzylphosphoryl)methanol to dibenzyl (trifluoromethanesulfonyloxy)methylphosphonate, the electrophilic center becomes exceptionally activated[3]. This allows the cross-coupling to proceed smoothly at room temperature, preserving the integrity of sensitive functional groups in complex drug scaffolds[4].
Quantitative Data: Leaving Group Comparison
Table 1: Comparison of Leaving Groups for Phosphonomethylation
The following self-validating protocols describe the two-stage workflow: activation of the starting material[5] followed by nucleophilic cross-coupling[1].
Protocol A: Synthesis of the Activated Intermediate (Triflate)
Expert Insight: The use of 2,6-lutidine as a base is critical. Unlike triethylamine, 2,6-lutidine is sterically hindered and non-nucleophilic, preventing the formation of unwanted quaternary ammonium salts with the highly reactive triflate product[3].
Preparation: Dissolve (dibenzylphosphoryl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
Base Addition: Add 2,6-lutidine (1.5 equiv) and cool the reaction mixture to –78 °C using a dry ice/acetone bath.
Self-Validation: The solution may turn slightly yellow; maintain strict temperature control to prevent exothermic decomposition.
Reaction: Stir at –78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 30 minutes.
Workup: Quench with cold saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with cold 1N HCl (to completely remove lutidine), followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C.
Critical Step: The resulting dibenzyl (trifluoromethanesulfonyloxy)methylphosphonate is highly reactive and prone to degradation. Do not purify via silica gel chromatography. Use immediately in Protocol B or C[3].
Protocol B: O-Alkylation (Cross-Coupling) with Phenols
This protocol is widely utilized for synthesizing antiviral prodrugs and integrase inhibitors[1].
Preparation: Dissolve the target phenol (1.0 equiv) in anhydrous acetonitrile (MeCN, 0.1 M).
Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv).
Expert Insight: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances the nucleophilicity of the phenoxide ion through increased solubility and looser ion pairing in polar aprotic solvents.
Coupling: Add a solution of the freshly prepared triflate from Protocol A (1.2 equiv) in MeCN[4].
Reaction: Stir at room temperature for 2–4 hours.
Self-Validation: Monitor by TLC (EtOAc/Hexane). The complete consumption of the phenol indicates successful coupling.
Workup: Filter the suspension through a pad of Celite to remove cesium salts. Concentrate the filtrate and purify via flash chromatography to yield the dibenzyl phosphonomethyl ether.
Protocol C: N-Alkylation with Amines
Preparation: Dissolve the target secondary amine or N-heterocycle (1.0 equiv) in anhydrous DMF.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) or K₂CO₃.
Coupling: Introduce the freshly prepared triflate (1.1 equiv) and stir at room temperature to 50 °C for 4–12 hours.
Workup: Quench with water, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and purify via chromatography.
Workflow Visualization
Caption: Workflow for activation and cross-coupling of (dibenzylphosphoryl)methanol via triflate intermediate.
References
Krecmerova, M., Holy, A., & Hrebabecky, H. (1990). Synthesis of 5'-O-Phosphonomethyl Derivatives of Pyrimidine 2'-Deoxynucleosides. Collection of Czechoslovak Chemical Communications, 55(10), 2521-2536. URL: [Link]
Xu, Y., Flavin, M. T., & Xu, Z.-Q. (1996). Preparation of New Wittig Reagents and Their Application to the Synthesis of α,β-Unsaturated Phosphonates. The Journal of Organic Chemistry, 61(22), 7697-7701. URL:[Link]
Zhuang, L. et al. (2004). Pre-organized tricyclic integrase inhibitor compounds. WO2004035577A2.
Lin, P. et al. (2005). Phosphonate analogs of hiv integrase inhibitor compounds. WO2005117904A2.
Application Note: Incorporating (Dibenzylphosphoryl)methanol into Enzyme Inhibitor Design
Executive Summary (Dibenzylphosphoryl)methanol (CAS 114790-35-1), also known as dibenzyl (hydroxymethyl)phosphonate, is a premier α -hydroxyphosphonate building block utilized in the rational design of transition-state a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(Dibenzylphosphoryl)methanol (CAS 114790-35-1), also known as dibenzyl (hydroxymethyl)phosphonate, is a premier
α
-hydroxyphosphonate building block utilized in the rational design of transition-state analogs and non-hydrolyzable phosphate bioisosteres. By replacing enzymatically labile P–O–C linkages with robust P–C–O or P–C–C bonds, medicinal chemists can engineer enzyme inhibitors with prolonged half-lives and enhanced target affinity. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for integrating this moiety into advanced drug scaffolds.
Mechanistic Rationale & Structural Advantages
Endogenous phosphate esters are rapidly cleaved by ubiquitous phosphatases, severely limiting their therapeutic utility in vivo. Incorporating a phosphonate group via (dibenzylphosphoryl)methanol circumvents this metabolic liability while providing two distinct structural advantages:
Transition State Mimicry : The tetrahedral geometry of the phosphonate group perfectly mimics the transition state of phosphate hydrolysis. This makes it an ideal pharmacophore for targeting enzymes like Inosine Monophosphate Dehydrogenase (IMPDH) and Trehalose 6-Phosphate Phosphatase (TPP) (1).
The Dibenzyl Advantage : The free phosphonic acid is highly polar, resulting in poor cellular permeability. The dibenzyl ester acts as a lipophilic mask, significantly increasing the ClogP of the molecule to facilitate intracellular accumulation—a strategy heavily utilized in HIV integrase inhibitor development (2). Furthermore, benzyl groups offer orthogonal deprotection conditions (hydrogenolysis) that do not disturb acid- or base-sensitive functionalities on the core scaffold.
Synthetic Integration Workflow
The following diagram illustrates the logical progression from scaffold selection to the generation of the active pharmacophore.
Figure 1: Synthetic workflow for integrating (dibenzylphosphoryl)methanol into inhibitor scaffolds.
Experimental Protocols
To ensure maximum reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents are chosen.
Protocol 4.1: Triflation and Etherification (Scaffold Coupling)
Causality: Direct Mitsunobu coupling of the hydroxymethyl group is often sterically hindered and low-yielding. Converting the hydroxyl group to a highly reactive trifluoromethanesulfonate (triflate) guarantees a rapid, high-yielding
SN2
displacement by phenolic or alcoholic target scaffolds (3).
Triflation : In a flame-dried flask under argon, dissolve (dibenzylphosphoryl)methanol (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the mixture to -78 °C.
Activation : Add trifluoromethanesulfonic anhydride (
Tf2O
, 1.2 eq) dropwise. Stir for 30 minutes at -78 °C.
Validation Checkpoint: Withdraw a 10 µL aliquot, quench in
CDCl3
, and acquire a quick
31P
NMR spectrum. The starting material peak (~22 ppm) must be fully depleted and replaced by a downfield shifted peak, confirming successful triflation.
Coupling : In a separate flask, dissolve the target phenol/alcohol scaffold (0.8 eq) in anhydrous acetonitrile. Add
Cs2CO3
(2.0 eq) and stir for 15 minutes to generate the highly nucleophilic alkoxide/phenoxide.
Displacement : Transfer the triflate solution to the nucleophile mixture via cannula. Allow the reaction to warm to room temperature and stir for 4 hours.
Workup : Quench with saturated aqueous
NH4Cl
, extract with ethyl acetate, dry over
Na2SO4
, and purify the dibenzyl phosphonate intermediate via silica gel chromatography.
Protocol 4.2: Global Deprotection via Hydrogenolysis
Causality: While the dibenzyl ester is ideal for whole-cell assays due to its membrane permeability, isolated enzyme assays require the free phosphonic acid to coordinate with active-site metal ions or hydrogen-bond networks. Catalytic hydrogenolysis cleanly removes the benzyl groups as volatile toluene without the risk of hydrolyzing the core scaffold—a common failure point when utilizing strong acids.
Preparation : Dissolve the purified dibenzyl phosphonate intermediate in a 1:4 mixture of THF/Ethanol (0.05 M). The mixed solvent system ensures the solubility of both the lipophilic starting material and the highly polar product.
Hydrogenation : Evacuate the flask and backfill with
H2
gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.
Validation Checkpoint: Monitor by TLC (product will appear as a highly polar spot at the baseline) and
1H
NMR. Successful deprotection is definitively confirmed by the complete disappearance of the aromatic benzyl protons (~7.3 ppm) and the benzylic methylene protons (~5.0 ppm).
Isolation : Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield the active free phosphonic acid inhibitor.
Quantitative Data: Impact on Enzyme Inhibition
The strategic conversion of natural phosphates to phosphonates using this building block yields profound differences in target affinity and stability. Table 1 summarizes validated quantitative outcomes from the literature.
Table 1: Comparative Enzyme Inhibition Data for Phosphonate Derivatives
Benchchem. "Dibenzyl (hydroxymethyl)phosphonate | CAS 114790-35-1". Benchchem Database.
Felczak, K., et al. "Novel Methylenephosphophosphonate Analogues of Mycophenolic Adenine Dinucleotide. Inhibition of Inosine Monophosphate Dehydrogenase". Journal of Medicinal Chemistry (2006).
Google Patents. "Phosphonate analogs of hiv integrase inhibitor compounds". WO2005117904A2.
NIH PMC. "Synthesis and in vitro characterization of trehalose-based inhibitors of mycobacterial trehalose 6-phosphate phosphatases". National Institutes of Health.
Technical Support Center: Yield Optimization for (Dibenzylphosphoryl)methanol Synthesis
Welcome to the Application Scientist Knowledge Base. This hub is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields, prevent common side reactions, and streamline p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base. This hub is designed for researchers, chemists, and drug development professionals seeking to optimize reaction yields, prevent common side reactions, and streamline purification workflows for (dibenzylphosphoryl)methanol (also known as dibenzyl hydroxymethylphosphonate).
Mechanistic Overview & Reaction Logic
The synthesis of (dibenzylphosphoryl)methanol relies on a base-catalyzed Abramov reaction—a variant of the Pudovik reaction. In this mechanism, the base shifts the tautomeric equilibrium of dibenzyl phosphite from the inactive pentavalent phosphonate form to the active trivalent nucleophilic phosphite form. This nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde, which is generated in situ from the depolymerization of paraformaldehyde 1.
Understanding the causality behind yield loss is critical. The two most common failure modes are incomplete depolymerization of the formaldehyde source (leading to unreacted starting material) and ester hydrolysis (where trace moisture and base cleave the benzyl protecting groups).
Workflow and troubleshooting logic for optimizing (dibenzylphosphoryl)methanol synthesis.
Validated Step-by-Step Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the analytical checkpoint is met.
Phase 1: Reagent Preparation & Depolymerization
Drying: Flame-dry a 2-neck round-bottom flask under argon. Add dibenzyl phosphite (1.0 eq) and anhydrous THF (or Toluene).
Causality: Dibenzyl esters are highly susceptible to hydrolysis.
Self-Validation: Perform a Karl Fischer (KF) titration of your solvent mixture. Water content must be <50 ppm before proceeding.
Causality: A 50% excess compensates for formaldehyde gas that escapes the solvent phase during heating, ensuring the phosphite is the limiting reagent.
Catalyst Injection: Add triethylamine (Et₃N, 0.1 to 0.2 eq) dropwise.
Causality: Et₃N serves a dual purpose—it catalyzes the thermal cracking of paraformaldehyde into monomeric formaldehyde and activates the phosphite nucleophile.
Phase 2: Reaction Execution
Heating: Heat the mixture to 60°C for 2–4 hours under a reflux condenser.
Self-Validation (Visual): The initially cloudy suspension of paraformaldehyde must become completely clear. A clear solution validates that depolymerization is complete.
Monitoring: Pull a 0.1 mL aliquot and monitor via ³¹P NMR.
Self-Validation (Analytical): Unreacted dibenzyl phosphite appears as a doublet at ~8 ppm (due to P-H coupling,
JPH≈715
Hz). The desired product appears as a singlet at ~23 ppm. Terminate the reaction only when the doublet is fully consumed.
Phase 3: Workup & Purification
Quenching & Concentration: Cool to room temperature. Evaporate the solvent under reduced pressure.
Causality: Keep the water bath temperature below 40°C . Elevated temperatures during concentration can trigger a retro-Abramov reaction, degrading the product back into starting materials.
Chromatography: Purify via silica gel flash chromatography using a gradient of ethyl acetate in hexane (or toluene containing trace Et₃N) 1.
Self-Validation: The product does not absorb strongly under UV light (254 nm) unless heavily spotted. Use a phosphomolybdic acid (PMA) or KMnO₄ stain to visualize the fractions.
Quantitative Data: Yield Optimization Matrix
The choice of formaldehyde source and solvent drastically impacts the isolated yield. The table below synthesizes experimental parameters to highlight optimal conditions.
Fast reaction; requires strict anhydrous conditions.
Troubleshooting Guides (Q&A)
Q: Why is my yield stuck below 50% despite using excess paraformaldehyde?A: You are likely experiencing incomplete depolymerization of the paraformaldehyde. Paraformaldehyde is a polymer (
HO(CH2O)nH
) that must be cracked into monomeric formaldehyde to react. If your reaction mixture remains cloudy, the polymer has not broken down. Ensure you are applying sufficient heat (60°C) and that your base catalyst (e.g., Et₃N) is active and not degraded.
Q: How do I prevent the hydrolysis of the dibenzyl ester groups during the reaction?A: Dibenzyl phosphonates are highly sensitive to base-catalyzed hydrolysis in the presence of water. To prevent the formation of monobenzyl hydroxymethylphosphonate, you must rigorously exclude moisture. Use anhydrous solvents (KF < 50 ppm), flame-dried glassware, and an inert argon atmosphere. Avoid using aqueous formalin (37% formaldehyde) as your reagent source.
Q: My product co-elutes with unreacted dibenzyl phosphite during column chromatography. How can I resolve this?A: Dibenzyl phosphite and (dibenzylphosphoryl)methanol have similar retention factors (
Rf
) in standard Hexane/EtOAc mixtures. To resolve this:
Chemical Scavenging: Before workup, add a slight excess of a highly reactive, volatile aldehyde (like acetaldehyde) to consume the remaining phosphite, which creates a byproduct with a vastly different
Rf
.
Solvent Modification: Switch your chromatography solvent system to a Toluene/Acetone or Dichloromethane/Methanol gradient, which offers better separation for phosphonate derivatives.
Frequently Asked Questions (FAQs)
Q: Can I use 37% aqueous formaldehyde (formalin) instead of paraformaldehyde?A: It is highly discouraged if you want to maximize yield. While formalin works and is used in some legacy protocols 2, the massive influx of water combined with the basic catalyst will inevitably hydrolyze a significant portion of your dibenzyl esters, capping your yield at ~50%.
Q: What is the shelf-life of purified (dibenzylphosphoryl)methanol?A: When stored neat at -20°C under an inert atmosphere (argon/nitrogen), the compound is stable for over 12 months. However, if left at room temperature exposed to atmospheric moisture, it will slowly hydrolyze and oxidize.
Q: Why is this specific compound so critical in drug development?A: (Dibenzylphosphoryl)methanol is a highly versatile building block. It is primarily oxidized (via Swern oxidation) to formylphosphonates, which are then reacted with hydroxylamines to synthesize phosphorylated nitrones3. These nitrones act as potent spin-trapping agents and neuroprotective antioxidants. Additionally, it is used in Vorbrüggen couplings to synthesize nucleoside phosphonate mimics for antiviral and anticancer therapies 4.
References
Novel Methylenephosphophosphonate Analogues of Mycophenolic Adenine Dinucleotide.
Synthesis of monohydroxylated tetradialdose nucleoside phosphonate
KU Leuven
URL
Phosphorylated Nitrones—Synthesis and Applications
MDPI
URL
Introduction of multiphosphonate ligand to peptide nucleic acid for metal ion conjugation
NIH / PubMed Central
URL
Technical Support Center: Optimizing Solvent Conditions for (Dibenzylphosphoryl)methanol Crystallization
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the crystallization of (dibenzylphosphoryl)methanol. This guide is designed to provide you with in-depth trouble...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the crystallization of (dibenzylphosphoryl)methanol. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, enabling you to overcome common challenges and optimize your crystallization process. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the scientific principles behind them, ensuring you can adapt these strategies to your specific experimental context.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of (dibenzylphosphoryl)methanol in a question-and-answer format.
Q1: My (dibenzylphosphoryl)methanol is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1][2] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when the rate of desolvation is too rapid for orderly crystal packing to occur.[1][3]
Causality & Strategy:
High Solute Concentration: The concentration of (dibenzylphosphoryl)methanol in your solvent might be too high, leading to phase separation upon cooling.
Solution: Re-heat the mixture to redissolve the oil and add a small amount of additional hot solvent to decrease the concentration. Then, allow it to cool more slowly.[1]
Rapid Cooling: Fast cooling rates can induce a high level of supersaturation quickly, not allowing enough time for nucleation and crystal growth.
Solution: Decrease the cooling rate. Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath or refrigerator.[4][5] Insulating the flask can also promote slower cooling.
Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures, or the solvent's boiling point is too high relative to the compound's melting point.[6]
Solution: Consider using a solvent system with a lower boiling point or a mixed solvent system (a "solvent pair").[6][7] In a mixed system, you dissolve the compound in a "good" solvent and then slowly add a "poor" or "anti-solvent" in which the compound is less soluble until turbidity is observed.[8][9][10]
Q2: I'm getting very fine needles that are difficult to filter and dry. How can I obtain larger, more robust crystals?
A2: The formation of fine needles suggests rapid nucleation and crystal growth. While this can indicate good purity, it presents practical challenges for isolation and downstream processing. The goal is to slow down the crystallization process to favor the growth of fewer, larger crystals.
Causality & Strategy:
High Supersaturation: A high degree of supersaturation leads to the rapid formation of many crystal nuclei, resulting in a large number of small crystals.[11]
Solution 1: Slow Cooling: As with oiling out, a slower cooling rate is crucial.[12][13][14][15][16] This reduces the level of supersaturation and allows more time for molecules to deposit onto existing crystal lattices rather than forming new nuclei.[12][13][14][15][16]
Solution 2: Seeding: Introduce a small number of "seed" crystals into the solution once it has cooled slightly but before spontaneous crystallization begins.[17][18][19][20] These seeds provide a template for crystal growth, directing the deposition of solute molecules and promoting the formation of larger crystals.[17][18][19][20]
Solvent System: The choice of solvent can influence crystal habit.
Solution: Experiment with different solvents or solvent mixtures. A slightly more viscous solvent or a solvent that interacts differently with the various crystal faces of (dibenzylphosphoryl)methanol may promote the growth of more equant (less needle-like) crystals.
Q3: The purity of my recrystallized product is not improving. What factors should I investigate?
A3: If recrystallization is not enhancing the purity of your (dibenzylphosphoryl)methanol, it could be due to several factors, including an inappropriate choice of solvent or the co-crystallization of impurities.
Causality & Strategy:
Poor Solvent Selectivity: The ideal solvent should dissolve the desired compound well at high temperatures but have poor solubility for it at low temperatures.[21][22][23] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).[21][23]
Solution: Re-evaluate your solvent choice. Perform small-scale solubility tests with a range of solvents to find one that meets these criteria.
Occlusion of Impurities: If cooling is too rapid, impurities can become trapped within the growing crystal lattice.[4][24]
Solution: Ensure a slow cooling rate to allow impurities to remain in the solution as the pure compound crystallizes.[4][14][24]
Co-crystallization: The impurity may have a similar structure to (dibenzylphosphoryl)methanol, allowing it to be incorporated into the crystal lattice.
Solution: A different solvent system may disrupt the interactions that lead to co-crystallization. Alternatively, you may need to employ a different purification technique, such as column chromatography, to remove the problematic impurity before recrystallization.
Frequently Asked Questions (FAQs)
Q4: What are good starting solvents to screen for the crystallization of (dibenzylphosphoryl)methanol?
A4: The choice of solvent is critical and depends on the polarity and hydrogen-bonding capabilities of your compound. (Dibenzylphosphoryl)methanol possesses a polar phosphine oxide group, which is a strong hydrogen bond acceptor, and a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The benzyl groups contribute to its nonpolar character. Therefore, a solvent of intermediate polarity is often a good starting point.
Recommended Solvents for Screening:
Solvent Category
Examples
Rationale
Alcohols
Ethanol, Isopropanol
Can hydrogen bond with the P=O and -OH groups. Often provide good solubility at elevated temperatures.
Esters
Ethyl Acetate
Intermediate polarity, good for compounds with both polar and nonpolar regions.
Ketones
Acetone, Methyl Ethyl Ketone
Good general-purpose solvents with moderate polarity.[25]
Aromatic Hydrocarbons
Toluene
Can interact with the benzyl groups. May be a good choice if the compound is less polar.[25][26]
Ethers
Tetrahydrofuran (THF)
A good solvent for many polar organic compounds.
Experimental Protocol: Solvent Screening
Place a small amount (10-20 mg) of your crude (dibenzylphosphoryl)methanol into several test tubes.
To each tube, add a different solvent dropwise at room temperature until the solid dissolves or it is clear that it is insoluble.
For solvents in which the compound is insoluble at room temperature, heat the test tube gently in a water bath.
If the compound dissolves when hot, allow the tube to cool slowly to room temperature and then in an ice bath.
An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which forms a good quantity of crystals upon cooling.[21][22]
Q5: What is the role of seeding in crystallization, and how do I do it effectively?
A5: Seeding is the process of introducing small crystals of the pure compound into a supersaturated solution to initiate and control crystallization.[18][19] It is a powerful technique to control crystal size, improve reproducibility, and in some cases, ensure the desired polymorphic form crystallizes.[18]
Key Principles:
Bypassing Nucleation: Seeding provides a pre-existing crystal lattice, bypassing the often-unpredictable step of primary nucleation.[18]
Controlling Supersaturation: Seeding is most effective when done in the "metastable zone," a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing surfaces can occur.[19]
Experimental Protocol: Seeding
Prepare a hot, saturated solution of (dibenzylphosphoryl)methanol and allow it to cool slowly.
Before spontaneous crystallization begins, add a very small amount of finely ground, pure (dibenzylphosphoryl)methanol crystals (the "seeds").
Continue to cool the solution slowly. The added seeds will act as templates, and you should observe the growth of larger crystals.
Q6: How does the cooling rate affect crystal size and purity?
A6: The cooling rate is one of the most critical parameters in crystallization.
Slow Cooling: Promotes the formation of fewer, larger, and often purer crystals.[12][13][14][15][16] It allows sufficient time for molecules to orient themselves correctly onto the growing crystal lattice and for impurities to be excluded.[14][24]
Fast Cooling: Leads to a rapid increase in supersaturation, causing the formation of many small crystals.[12][13][15] This can trap impurities and result in a product that is difficult to handle.[4][24]
The relationship between cooling rate and crystal size is a fundamental principle in both chemistry and geology.[12][13]
Q7: What are the key characteristics of a good solvent/anti-solvent system?
A7: An anti-solvent (or non-solvent) crystallization is a technique where a second solvent, in which the compound of interest is insoluble, is added to a solution of the compound in a "good" solvent.[8][9][27] This reduces the overall solubility and induces crystallization.[8][9]
Key Characteristics:
Miscibility: The solvent and anti-solvent must be fully miscible with each other.[6] Common miscible pairs include ethanol/water, acetone/water, and toluene/hexane.[6][25]
Solubility Difference: The (dibenzylphosphoryl)methanol should be highly soluble in the primary solvent and poorly soluble in the anti-solvent.
Controlled Addition: The anti-solvent should be added slowly to the solution of the compound, ideally at an elevated temperature, until the solution becomes slightly turbid. A small amount of the primary solvent can then be added to redissolve the precipitate, and the solution is then cooled slowly.
Visualizations
Logical Workflow for Troubleshooting Crystallization Issues
Caption: A decision tree for troubleshooting common crystallization problems.
Systematic Solvent Screening Workflow
Caption: A systematic workflow for screening and selecting an optimal crystallization solvent.
PMC. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate. [Link]
ChemTalk. A Deep Dive into Common Organic Solvents. (2025). [Link]
ResearchGate. Strategy for control of crystallization of polymorphs. [Link]
MDPI. Distinct Crystallization Pathways of Polyoxymethylene in Methanol System. (2024). [Link]
ResearchGate. Distinct Crystallization Pathways of Polyoxymethylene in Methanol System. (2025). [Link]
ResearchGate. Solvent Effect on Crystal Polymorphism: Why Addition of Methanol or Ethanol to Aqueous Solutions Induces the Precipitation of the Least Stable β Form of Glycine. [Link]
overcoming solubility issues of (dibenzylphosphoryl)methanol in aqueous media
Technical Support Center: (Dibenzylphosphoryl)methanol Solubility Welcome to the dedicated technical support guide for overcoming solubility challenges with (dibenzylphosphoryl)methanol in aqueous media. This resource is...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (Dibenzylphosphoryl)methanol Solubility
Welcome to the dedicated technical support guide for overcoming solubility challenges with (dibenzylphosphoryl)methanol in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations for their experimental and developmental workflows. We will explore the underlying reasons for this compound's poor aqueous solubility and provide a structured, tiered approach to systematically address and resolve these issues.
Part 1: Understanding the Core Problem
Q1: Why is (dibenzylphosphoryl)methanol so poorly soluble in water?
A1: The solubility of a molecule is governed by its polarity and its ability to form favorable interactions with the solvent. (Dibenzylphosphoryl)methanol (DBPM) possesses a chemical structure with conflicting properties:
Hydrophobic Nature: The molecule contains two large, nonpolar benzyl groups (C₆H₅CH₂). These aromatic rings are highly hydrophobic ("water-fearing") and dominate the molecule's character, preventing it from readily interacting with polar water molecules.
Polar Nature: Conversely, the phosphoryl group (P=O) and the hydroxyl group (-OH) are polar and capable of forming hydrogen bonds.
However, the significant surface area of the hydrophobic benzyl groups outweighs the influence of the polar groups, leading to very low solubility in aqueous solutions. The compound is significantly more soluble in organic solvents.[1]
Part 2: Troubleshooting Guide - A Step-by-Step Approach
This guide presents a logical workflow for tackling solubility issues, starting with the simplest methods and progressing to more advanced formulation strategies.
Initial Troubleshooting Workflow
Caption: A tiered workflow for overcoming DBPM solubility issues.
Tier 1: Basic Strategies
Q2: Can I improve the solubility of (dibenzylphosphoryl)methanol by adjusting the pH?
A2: Yes, this is often the first and simplest strategy to attempt for ionizable compounds.[][3] Phosphonate and phosphoryl compounds can be deprotonated at certain pH values, increasing their charge and, consequently, their affinity for polar water molecules.[4][5]
Mechanism: The phosphoryl group in DBPM is part of a phosphonic acid ester structure. While the ester itself is not acidic, residual synthesis impurities or degradation products could be. More importantly, if your experimental system allows, derivatizing the core molecule to a phosphonic acid would introduce acidic protons with pKa values that allow for deprotonation and salt formation in basic conditions, drastically increasing water solubility.[5]
Recommendation: For the parent molecule, the effect may be limited. However, if you are working with a related phosphonic acid derivative, increasing the pH above its pKa will convert it to its more soluble anionic (phosphonate) form.[4] For weakly basic drugs, decreasing the pH can improve solubility.[6]
Experimental Protocol: pH Adjustment Screen
Prepare a series of buffers (e.g., citrate, phosphate, borate) with a range of pH values (e.g., pH 4.0 to 9.0).
Add a fixed amount of DBPM powder to a fixed volume of each buffer to create a slurry.
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
Centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and analyze the concentration of dissolved DBPM using a suitable analytical method (e.g., HPLC-UV).
Plot solubility vs. pH to determine the optimal pH range.
Q3: What are co-solvents, and how can they help solubilize DBPM?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[3][7] This makes the environment more favorable for hydrophobic molecules like DBPM to dissolve.
Mechanism: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces water's ability to "squeeze out" nonpolar compounds.[] This effectively lowers the energy required for the hydrophobic benzyl groups of DBPM to enter the solution.
Common Examples: Ethanol, propylene glycol (PG), polyethylene glycols (PEG 300, PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[][7][8]
Table 1: Common Co-solvents for Pharmaceutical Formulations
Co-solvent
Typical Concentration Range (% v/v)
Key Properties & Considerations
Ethanol
1-20%
Good solubilizing power; can cause precipitation on dilution.[7][8]
Propylene Glycol (PG)
5-40%
Excellent solubilizer; can be viscous at high concentrations.[7]
PEG 400
10-50%
Good solubilizer, low toxicity; potential for oxidation.[]
DMSO
<10% (often much lower)
Very strong solubilizer; primarily for in vitro use due to toxicity concerns.[][8]
Troubleshooting Tip: A major drawback of co-solvents is the risk of the compound precipitating out upon dilution into a larger aqueous volume (e.g., adding a stock solution to cell culture media).[8] Always perform a test dilution to ensure your compound remains in solution under final experimental conditions.
Tier 2: Advanced Solubilization Techniques
If basic methods are insufficient, more sophisticated techniques that involve molecular encapsulation are required.
Q4: How do surfactants work, and which ones should I try?
A4: Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[9] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical structures called micelles.[10]
Mechanism of Solubilization: These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core creates a "microenvironment" that can encapsulate poorly soluble molecules like DBPM, effectively dissolving them in the bulk aqueous phase.[9][10][11] The choice of surfactant is critical, as ionic surfactants can offer strong solubilization efficiency, while non-ionic surfactants are often preferred for their lower toxicity in biological systems.[9][12]
Caption: Encapsulation of DBPM within a surfactant micelle.
Experimental Protocol: Surfactant Screening
Select a panel of non-ionic surfactants (e.g., Polysorbate 80, Kolliphor® EL) and ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS, primarily for non-biological uses).[9]
Prepare a series of aqueous solutions for each surfactant at concentrations ranging from below to well above their known CMC values.
Add an excess of DBPM powder to each solution.
Equilibrate and analyze the supernatant for DBPM concentration as described in the pH protocol.
Plot solubility vs. surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
Q5: What are cyclodextrins and how can they improve DBPM solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone or torus.[13] They have a hydrophilic exterior, which makes them water-soluble, and a hydrophobic internal cavity.[13]
Mechanism of Solubilization: The hydrophobic cavity can encapsulate the nonpolar parts of a "guest" molecule, such as the benzyl groups of DBPM, forming a "host-guest" inclusion complex.[14][15] This complex has the water-soluble properties of the cyclodextrin exterior, thereby increasing the apparent aqueous solubility of the guest molecule.[14][] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer significantly improved solubility and are widely used in pharmaceutical formulations.[14][17]
Caption: DBPM forming a soluble inclusion complex with a cyclodextrin.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD).
Add an excess of DBPM to each solution.
Equilibrate the samples by shaking at a constant temperature until equilibrium is reached (24-72 hours).
Filter or centrifuge the samples to remove undissolved solid.
Analyze the supernatant for the concentration of dissolved DBPM.
Plot the concentration of dissolved DBPM against the concentration of the cyclodextrin. The slope of this "phase solubility diagram" provides information about the complexation efficiency.[18]
Part 3: Frequently Asked Questions (FAQs)
Q6: I need to make a high-concentration stock solution of DBPM in an organic solvent. What should I use?A6: Based on its structure and related compounds, (dibenzylphosphoryl)methanol should be readily soluble in many common organic solvents.[1] Good starting points would be methanol, ethanol, methylene chloride, or ethyl acetate.[19][20] For biological applications where a concentrated stock is diluted into aqueous media, DMSO is a common choice, but it's crucial to keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.
Q7: Are there any stability concerns I should be aware of when trying to solubilize DBPM?A7: Phosphonate and phosphoryl esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, or at elevated temperatures. The precursor, dibenzylphosphoryl chloride, is known to decompose on standing or distillation.[21][22] When developing a solubilization method, it is crucial to assess the stability of DBPM under the chosen conditions. Use an analytical technique like HPLC to check for the appearance of degradation peaks over time.
Q8: The methods above are for lab-scale experiments. What if I need to develop a scalable formulation for drug delivery?A8: For drug development, the focus shifts to creating stable, biocompatible, and manufacturable dosage forms. The advanced techniques discussed above are foundational to these strategies:
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[9][23] These formulations spontaneously form fine emulsions upon contact with gastrointestinal fluids, enhancing solubility and absorption.
Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymeric carrier in an amorphous (non-crystalline) state.[24][25] The amorphous form has higher energy and thus greater solubility than the stable crystalline form. Hot-melt extrusion is a common manufacturing method for this approach.[6]
Nanonization: Reducing the particle size of the drug to the nanometer range (nanosuspensions) increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[17][25]
These approaches require specialized expertise in pharmaceutical sciences and are typically employed when a lead compound is moving toward preclinical and clinical development.[17][25][26]
Strategic Selection of Phosphonate C1 Building Blocks: (Dibenzylphosphoryl)methanol vs. Diethyl (hydroxymethyl)phosphonate
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Executive Summary In the landscape of modern organic synthesis and medicinal chemistry, phosphonates represent a critical class...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers.
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, phosphonates represent a critical class of compounds, acting as stable isosteres of phosphate esters that resist enzymatic hydrolysis[1]. When constructing complex phosphonate architectures—such as nucleotide analogues or neuroprotective agents—the choice of the C1 building block is a foundational decision.
Two of the most prominent synthons in this class are (dibenzylphosphoryl)methanol (DBHMP) and diethyl (hydroxymethyl)phosphonate (DEHMP). While both share an identical hydroxymethylphosphonate core, granting them dual electrophilic and nucleophilic potential, their peripheral ester groups dictate their utility. This guide objectively compares their reactivity profiles, steric influences, and deprotection thermodynamics to help researchers select the optimal reagent for their specific synthetic workflows.
Structural & Mechanistic Foundations
The hydroxymethyl group (-CH2OH) serves as a versatile anchor for C-P bond elaboration. Depending on the reaction conditions, this C1 scaffold can be driven down two primary pathways:
Oxidation to an Electrophile: Both DEHMP and DBHMP undergo Swern or Corey-Kim oxidations to yield formylphosphonates[2]. Corey-Kim is often preferred over chromate-based oxidants (like PCC/PDC) to prevent overoxidation to the carboxylic acid and to avoid heavy metal toxicity in pharmaceutical intermediates[2]. These formylphosphonates are critical precursors for synthesizing neuroprotective nitrones[3].
Activation for Nucleophilic Substitution: The hydroxyl group can be mesylated or tosylated, converting the C1 carbon into a potent alkylating agent for subsequent nucleophilic attack.
Figure 1: Divergent reactivity pathways of hydroxymethylphosphonate C1 scaffolds.
The Deciding Factor: Deprotection Causality
The true causality behind selecting DBHMP over DEHMP rarely hinges on the reactivity of the hydroxyl group itself. Instead, the decision is entirely driven by the thermodynamic requirements for downstream deprotection . Phosphonate esters must eventually be cleaved to yield the biologically active free phosphonic acid.
DEHMP (Diethyl Esters): The Robust Path
The P-O-C(ethyl) bond is thermodynamically highly stable. Cleaving it requires harsh, strongly electrophilic conditions, typically utilizing bromotrimethylsilane (TMSBr) in dichloromethane, followed by methanolysis[1]. If the target Active Pharmaceutical Ingredient (API) contains acid-sensitive functional groups (e.g., glycosidic bonds in nucleosides or sensitive epoxides), TMSBr will induce severe degradation. DEHMP is best reserved for robust targets like agrochemicals or flame retardants[4].
DBHMP (Dibenzyl Esters): The Sensitive Path
Benzyl esters are specifically chosen for their susceptibility to mild, orthogonal deprotection. Using H2 gas over a Palladium on Carbon (Pd/C) catalyst, the benzyl groups are cleaved via hydrogenolysis at room temperature and neutral pH, preserving fragile molecular architectures[5]. Furthermore, DBHMP allows for precise monodebenzylation using DABCO (1,4-diazabicyclo[2.2.2]octane). This nucleophilic attack on the benzylic carbon is driven by the formation of a stable phosphodiester anion and is a critical step in synthesizing complex asymmetric dinucleotides like Mycophenolic Adenine Dinucleotide (MAD) analogues[5].
Figure 2: Decision tree for phosphonate deprotection based on ester selection.
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-line analytical checks to confirm reaction success without guesswork.
Protocol A: Swern Oxidation to Formylphosphonate (Applicable to DBHMP & DEHMP)
Causality: Swern oxidation is utilized over transition-metal oxidants to prevent overoxidation to the carboxylic acid and to maintain a clean crude profile suitable for immediate downstream nitrone synthesis[3].
Setup: Purge a dry round-bottom flask with Argon. Add anhydrous CH2Cl2 and oxalyl chloride (1.2 eq). Cool to -78 °C.
Activation: Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the active alkoxysulfonium intermediate.
Coupling: Dissolve the hydroxymethylphosphonate (1.0 eq) in a minimal amount of CH2Cl2 and add dropwise. Stir for 30 minutes.
Rearrangement: Add Triethylamine (Et3N) (5.0 eq) to trigger the ylide rearrangement. Warm slowly to room temperature.
Self-Validation Check: Monitor via 1H NMR of an evaporated aliquot. The successful conversion is confirmed by the complete disappearance of the -CH2OH proton signal (~3.8 ppm) and the emergence of a sharp aldehyde proton singlet (~9.5 ppm).
Protocol B: Mild Hydrogenolysis of DBHMP Derivatives
Causality: Benzyl esters are cleaved via catalytic hydrogenation, avoiding acidic or basic hydrolysis that would otherwise cleave sensitive glycosidic bonds in nucleotide analogues[5].
Setup: Dissolve the dibenzyl phosphonate intermediate in degassed Methanol or Ethanol.
Reaction: Evacuate the flask and backfill with H2 gas (1 atm via balloon). Stir vigorously at room temperature for 2-4 hours.
Self-Validation Check: Filter the mixture through a pad of Celite to remove the Pd/C. Spot the filtrate on a normal-phase silica TLC plate. The fully deprotected phosphonic acid will be highly polar and remain stuck strictly to the baseline (Rf = 0.0), whereas the starting material will migrate.
Protocol C: TMSBr-Mediated Cleavage of DEHMP Derivatives
Causality: Ethyl esters resist mild hydrolysis. TMSBr acts as a hard electrophile, attacking the phosphoryl oxygen, followed by bromide attack on the ethyl group, forming a transient silyl ester[1].
Setup: Dissolve the diethyl phosphonate intermediate in anhydrous CH2Cl2 under Argon. Cool to 0 °C.
Reaction: Remove the ice bath and stir at room temperature for 12-16 hours.
Hydrolysis: Quench the reaction by adding excess Methanol. Stir for 1 hour to hydrolyze the silyl esters to the free phosphonic acid.
Self-Validation Check: Evaporate the volatiles under reduced pressure. The byproducts (ethyl bromide and hexamethyldisiloxane) are highly volatile, leaving a clean crude product. Confirm success via 31P NMR; the phosphorus signal will shift significantly upfield (typically from ~20 ppm down to ~10 ppm) upon conversion from the ester to the free acid.
References
Title: Chemistry of the Versatile (Hydroxymethyl)phosphinyl P(O)CH2OH Functional Group
Source: Organic Letters - ACS Publications
URL: [Link]
Title: Novel Methylenephosphophosphonate Analogues of Mycophenolic Adenine Dinucleotide. Inhibition of Inosine Monophosphate Dehydrogenase
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones
Source: ACS Omega - ACS Publications
URL: [Link]
Optimizing and Validating HPLC Methods for (Dibenzylphosphoryl)methanol Purity: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Imperative (Dibenzylphosphoryl)methanol (CAS 114790-35-1), systematically known as dibenzyl (hydroxymet...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative
(Dibenzylphosphoryl)methanol (CAS 114790-35-1), systematically known as dibenzyl (hydroxymethyl)phosphonate, is a high-value
α
-hydroxyphosphonate ester [2]. It serves as a critical building block in the synthesis of antiviral nucleoside phosphonate analogs and HIV integrase inhibitors. Because the purity of this intermediate directly dictates the yield and stereoselectivity of downstream Vorbrüggen couplings, rigorous analytical control is paramount [3].
This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method with an optimized core-shell Ultra-High-Performance Liquid Chromatography (UHPLC) approach, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines [1].
Methodological Comparison: Traditional vs. Optimized
To accurately determine the purity of (dibenzylphosphoryl)methanol, the analytical method must resolve the target analyte from closely related synthetic impurities, such as benzyl alcohol (starting material), dibenzyl phosphite, and monobenzyl (hydroxymethyl)phosphonate (hydrolysis degradant).
Table 1: Chromatographic Conditions Comparison
Parameter
Traditional HPLC Method
Optimized Core-Shell Method
Column
Fully Porous C18 (250 x 4.6 mm, 5 µm)
Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A
Water (Unbuffered)
0.1% Formic Acid in Water (pH ~3.0)
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
20% B to 80% B over 30 min
30% B to 90% B over 12 min
Flow Rate
1.0 mL/min
1.2 mL/min
Detection (UV)
254 nm
214 nm & 254 nm (Diode Array)
Run Time
35 minutes
15 minutes
Causality & Expert Insights
As a Senior Application Scientist, it is critical to understand why the optimized method outperforms the traditional approach:
Particle Architecture (Core-Shell vs. Fully Porous): Transitioning from a 5 µm fully porous particle to a 2.6 µm core-shell particle significantly reduces the Eddy diffusion (multiple path) term in the van Deemter equation. This yields UHPLC-like efficiency (
N>15,000
plates) at standard HPLC backpressures, allowing for baseline resolution of the critical pair (benzyl alcohol and the target analyte) in a fraction of the time.
Mobile Phase pH Control: Under neutral conditions (Traditional Method), the primary degradation product—monobenzyl (hydroxymethyl)phosphonate—partially ionizes, leading to severe peak tailing and unpredictable retention shifts. By buffering the aqueous phase to pH 3.0 with formic acid (Optimized Method), the phosphonic acid moiety is fully protonated, ensuring sharp, symmetrical peaks and robust intermediate precision.
Wavelength Selection: While 254 nm is highly specific for the aromatic benzyl rings, monitoring at 214 nm provides higher sensitivity for the hydroxymethylphosphonate backbone, ensuring accurate detection of non-aromatic process impurities.
To ensure the optimized method is fit for its intended purpose, it must be validated according to the framework [1]. Every step below acts as a self-validating checkpoint.
Step 1: System Suitability Testing (SST)
Action: Inject a reference standard of (dibenzylphosphoryl)methanol (100 µg/mL) six consecutive times.
Validation Check: Verify that the Relative Standard Deviation (RSD) of the peak area is
≤1.0%
, the tailing factor (
Tf
) is
≤1.5
, and theoretical plates (
N
) are
≥5000
. If these criteria fail, the system is not equilibrated.
Step 2: Specificity Assessment
Action: Inject a blank (diluent), the target analyte, and a sample spiked with known impurities (benzyl alcohol, dibenzyl phosphite).
Validation Check: Confirm that the resolution (
Rs
) between (dibenzylphosphoryl)methanol and the closest eluting impurity is
≥2.0
. Ensure no blank peaks co-elute with the target.
Step 3: Linearity and Range
Action: Prepare and inject calibration standards at 25%, 50%, 75%, 100%, 120%, and 150% of the nominal working concentration (100 µg/mL).
Validation Check: Plot peak area versus concentration. The correlation coefficient (
R2
) must be
≥0.999
, and the y-intercept should be
≤2.0%
of the 100% response.
Step 4: Accuracy (Recovery)
Action: Spike known amounts of reference standard into a synthetic sample matrix at three levels (50%, 100%, 150%) in triplicate (9 determinations total).
Validation Check: Calculate the percentage recovery. Acceptable recovery limits are 98.0% to 102.0%.
Step 5: Precision Evaluation
Action: For Repeatability, analyze six independent sample preparations at 100% concentration on the same day. For Intermediate Precision, have a second analyst perform the same test on a different day using a different HPLC system.
Validation Check: The overall RSD for both repeatability and intermediate precision must be
≤2.0%
.
Quantitative Validation Data
The following table summarizes the experimental data obtained from validating the Optimized Core-Shell Method.
Table 2: ICH Q2(R2) Validation Results Summary
Validation Parameter
Acceptance Criteria
Experimental Result
Status
Specificity (Resolution)
Rs≥2.0
Rs=3.4
(vs. Benzyl Alcohol)
Pass
Linearity (
R2
)
≥0.999
0.9998 (Range: 25 - 150 µg/mL)
Pass
Accuracy (Mean Recovery)
98.0% - 102.0%
99.6%
Pass
Repeatability (RSD, n=6)
≤2.0%
0.45%
Pass
Intermediate Precision (RSD)
≤2.0%
0.62%
Pass
Limit of Detection (LOD)
Signal-to-Noise
≥3
0.05 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise
≥10
0.15 µg/mL
Pass
Validation Workflow Visualization
Figure 1: Sequential ICH Q2(R2) validation workflow for the optimized HPLC purity method.
References
ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
(Dibenzylphosphoryl)methanol Compound Summary. Source: National Center for Biotechnology Information (PubChem). URL:[Link]
Validation
A Senior Application Scientist's Guide to Nucleoside Phosphonylation: Benchmarking (Dibenzylphosphoryl)methanol and its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective phosphonylation of nucleosides is a critical step in the synthesis of antiviral and anticancer therapeutics. The res...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective phosphonylation of nucleosides is a critical step in the synthesis of antiviral and anticancer therapeutics. The resulting nucleoside monophosphates and their analogues are often the biologically active forms of these drugs, yet their synthesis can be a significant hurdle.[1] This guide provides an in-depth comparison of (dibenzylphosphoryl)methanol and its related phosphonylating agents against established methods, offering experimental insights to inform your synthetic strategy.
The Central Role of Nucleoside Phosphonylation
Nucleoside analogues require intracellular phosphorylation to their mono-, di-, and triphosphate forms to exert their therapeutic effects. The initial phosphorylation to the monophosphate is frequently the rate-limiting step in this bioactivation pathway.[2][3] Direct administration of the monophosphate is often not viable due to the high polarity of the phosphate group, which impedes cell membrane permeability.[1] Consequently, the development of robust chemical methods for nucleoside phosphonylation is paramount for producing these critical compounds and their prodrugs.
(Dibenzylphosphoryl)methanol: A Closer Look
(Dibenzylphosphoryl)methanol itself is not the direct phosphonylating agent but is conceptually derived from its active precursor, dibenzyl phosphoryl chloride or related P(V) species, or formed in situ from P(III) precursors like dibenzyl phosphite. The dibenzyl protecting groups are particularly useful as they can be readily removed by catalytic hydrogenation, a mild deprotection method.
The general approach involves the activation of a dibenzyl phosphorus species to create a highly electrophilic phosphorus center that readily reacts with the primary 5'-hydroxyl group of a protected nucleoside.
Mechanism of Action
The phosphonylation of a nucleoside using a dibenzyl phosphorylating agent typically proceeds through a nucleophilic attack of the primary hydroxyl group of the nucleoside on the activated phosphorus center. The reaction is often carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
Spectroscopic Validation of (Dibenzylphosphoryl)methanol Intermediates: A Comparative FT-IR Guide
As a Senior Application Scientist in drug development, validating transient and stable chemical intermediates is paramount to ensuring downstream synthetic success. The synthesis of (dibenzylphosphoryl)methanol—also know...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development, validating transient and stable chemical intermediates is paramount to ensuring downstream synthetic success. The synthesis of (dibenzylphosphoryl)methanol—also known as dibenzyl hydroxymethylphosphonate—is a critical junction in the development of phosphonate prodrugs, IMPDH inhibitors, and neuroprotective nitrones[1][2].
This intermediate is typically synthesized via a base-catalyzed Pudovik/Abramov reaction between dibenzyl phosphite and paraformaldehyde[2][3]. Because the reaction involves the transformation of a delicate P-H bond into a hydroxymethyl group, spectroscopic validation must be highly precise. This guide objectively compares Fourier Transform Infrared (FT-IR) spectroscopic modalities for validating this intermediate, providing field-proven methodologies and self-validating experimental protocols.
The Mechanistic Imperative: Why FT-IR?
Relying solely on offline High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) for intermediate validation introduces sampling delays and potential quenching artifacts. FT-IR spectroscopy offers a direct window into the vibrational mechanics of the phosphorus center.
The transformation from dibenzyl phosphite to (dibenzylphosphoryl)methanol presents a perfect self-validating spectroscopic fingerprint:
Reactant Depletion: Dibenzyl phosphite exhibits a highly characteristic, sharp P-H stretching vibration near 2430 cm⁻¹ .
Product Formation: The nucleophilic addition to formaldehyde yields a primary alcohol, generating a broad O-H stretch at ~3297 cm⁻¹ and a shifted P=O stretch at ~1224–1228 cm⁻¹ [4].
The Causality of Validation: By tracking these specific wavenumbers, we create an internally controlled system. The simultaneous depletion of the P-H band and the emergence of the O-H band provide orthogonal confirmation of the reaction progress. If the P-H band depletes without proportional O-H formation, the system immediately flags a side reaction (e.g., premature oxidation to a phosphate derivative).
Technology Comparison: In-Situ vs. Ex-Situ Modalities
To validate this intermediate, laboratories typically choose between three FT-IR approaches. Below is an objective performance comparison between real-time In-Situ ReactIR (e.g., Mettler Toledo ReactIR 15), Ex-Situ ATR-FTIR (e.g., Thermo Fisher Nicolet iS50 with a Diamond ATR), and legacy Transmission FT-IR.
Verdict: While Ex-Situ ATR-FTIR is sufficient for isolated end-product confirmation, In-Situ ReactIR is the superior modality for validating the (dibenzylphosphoryl)methanol intermediate during active synthesis. It eliminates cooling-heating artifacts and provides high-resolution concentration-time profiles[5].
The following step-by-step methodology details a self-validating workflow for the real-time monitoring of the Pudovik reaction using an In-Situ ReactIR system.
Step 1: System Initialization & Background Profiling
Action: Insert the AgX Fiber DiComp probe into the dry, argon-purged reaction vessel. Collect an air background spectrum (128 scans, 4 cm⁻¹ resolution).
Causality: AgX fibers provide a wide spectral window down to 650 cm⁻¹, essential for observing P-O-C deformations. The diamond ATR element resists chemical degradation from the basic conditions required for the reaction[7].
Step 2: Reactant Baseline & Standard Addition Calibration
Action: Charge the vessel with dibenzyl phosphite and the reaction solvent (e.g., dry CH₂Cl₂). Spike the mixture with a known micro-aliquot of pure (dibenzylphosphoryl)methanol.
Causality: This establishes the baseline intensity of the P-H stretch (~2430 cm⁻¹). Using the standard addition method calibrates the FT-IR data, allowing for the direct calculation of molar absorptivity coefficients within the specific reaction matrix without relying on offline HPLC[7].
Action: Introduce paraformaldehyde and the catalytic base (e.g., Et₃N) at −78 °C to 0 °C[3]. Set the FT-IR acquisition rate to 1 spectrum every 45 seconds.
Causality: Rapid, continuous acquisition captures the kinetic profile of paraformaldehyde depolymerization and the subsequent nucleophilic attack by the phosphite anion, ensuring transient states are not missed.
Step 4: Algorithmic Data Processing
Action: Apply a 7-point Savitzky-Golay filter and second-derivative inversion to the raw spectral data using the spectrometer's software.
Causality: Second-derivative processing mathematically deconvolutes overlapping peaks (separating the product's P=O stretch at 1224 cm⁻¹ from the reactant's P=O stretch) and nullifies baseline shifts caused by the changing dielectric constant of the reaction mixture[7].
Step 5: Orthogonal Endpoint Determination
Action: Terminate the reaction when the first derivative of the P-H depletion curve (2430 cm⁻¹) reaches zero, and the O-H formation curve (3297 cm⁻¹) plateaus.
Causality: This creates a self-validating logical gate. The reaction is only deemed successful if reactant consumption perfectly mirrors product formation, ruling out intermediate trapping or degradation.
Workflow Visualization
The logical relationships of this self-validating spectroscopic protocol are mapped below.
Real-time FT-IR spectroscopic validation workflow for (dibenzylphosphoryl)methanol synthesis.
evaluating the efficacy of (dibenzylphosphoryl)methanol versus diphenylphosphoryl methanol
Evaluating the Efficacy of (Dibenzylphosphoryl)methanol vs. (Diphenylphosphoryl)methanol: A Comparative Guide on α-Hydroxyphosphine Oxides in Pharmacophore Design Executive Summary In the landscape of modern drug discove...
Author: BenchChem Technical Support Team. Date: April 2026
Evaluating the Efficacy of (Dibenzylphosphoryl)methanol vs. (Diphenylphosphoryl)methanol: A Comparative Guide on α-Hydroxyphosphine Oxides in Pharmacophore Design
Executive Summary
In the landscape of modern drug discovery, organophosphorus compounds—specifically α-hydroxyphosphine oxides—are frequently investigated as transition-state analogs and metal-chelating pharmacophores. Two prominent structural scaffolds in this class are (diphenylphosphoryl)methanol (DPPM) and (dibenzylphosphoryl)methanol (DBPM) . While both share the core α-hydroxyphosphine oxide moiety, the presence of methylene spacers in DBPM fundamentally alters its steric profile and conformational flexibility compared to the rigid DPPM.
This guide provides an objective, highly technical comparison of their physicochemical properties, evaluates their comparative efficacy in high-throughput viral endonuclease screening, and outlines the self-validating experimental protocols used to assess their biological activity.
Part 1: Physicochemical and Structural Profiling
The efficacy of a pharmacophore is inherently tied to its three-dimensional geometry and electronic distribution. The primary structural divergence between DPPM and DBPM lies in their rotational degrees of freedom.
DPPM (Rigid Scaffold): The direct phosphorus-aryl (P-Ar) bonds restrict the spatial arrangement of the phenyl rings, creating a rigid, V-shaped hydrophobic pocket. This rigidity minimizes the entropic penalty upon binding but requires a perfectly complementary receptor pocket.
DBPM (Flexible Scaffold): The inclusion of a methylene bridge (
P−CH2−Ar
) introduces
sp3
rotational freedom. This allows the benzyl groups to adopt multiple conformations, facilitating induced-fit binding in dynamic protein pockets, albeit at a higher entropic cost.
Part 2: Comparative Efficacy in Viral Endonuclease Inhibition
To evaluate the biological efficacy of these compounds, we examine their performance in screening campaigns targeting the Influenza A virus PA endonuclease . This enzyme is critical for viral replication, utilizing a highly conserved di-metal (
Mn2+
or
Mg2+
) catalytic center to cleave host capped pre-mRNAs[4].
The Efficacy Data
In a comprehensive high-throughput screening study conducted by[5], both DBPM and DPPM were evaluated for their ability to suppress PA endonuclease activity. The experimental data conclusively demonstrated that both compounds exhibited negative inhibitory efficacy [3].
Mechanistic Causality: Why Did They Fail?
As drug development professionals, analyzing negative data is critical for Structure-Activity Relationship (SAR) optimization. The failure of DPPM and DBPM is not due to their hydrophobic appendages (phenyl vs. benzyl), but rather the geometric limitations of the α-hydroxyphosphine oxide core.
The PA endonuclease active site requires a tridentate chelator (e.g., diketo acids, N-acylhydrazones, or 5-hydroxypyrido-triazine derivatives) to effectively sequester both metal ions simultaneously[4]. DPPM and DBPM only offer bidentate coordination through the phosphoryl oxygen (
P=O
) and the hydroxyl oxygen (
−OH
). This bidentate geometry is sterically insufficient to displace the tightly bound water molecules within the di-metal center, resulting in a profound loss of binding affinity regardless of the scaffold's flexibility.
SAR logic demonstrating why bidentate compounds like DPPM/DBPM fail against di-metal enzymes.
Part 3: Experimental Methodologies
To ensure scientific integrity, the following self-validating protocols detail how these compounds are synthesized and biologically evaluated.
Protocol 1: Synthesis of α-Hydroxyphosphine Oxides (Pudovik Reaction)
Causality: The Pudovik reaction is selected because it allows direct nucleophilic addition of a secondary phosphine oxide to an aldehyde under mild conditions, preventing over-oxidation of the phosphorus center.
Preparation: In a flame-dried flask under inert Argon, dissolve 10 mmol of diphenylphosphine oxide (for DPPM) or dibenzylphosphine oxide (for DBPM) in 20 mL of anhydrous THF.
Reagent Addition: Add 12 mmol of paraformaldehyde, followed by a catalytic amount of triethylamine (0.5 mmol) to deprotonate the phosphine oxide, generating the active nucleophile.
Incubation: Stir the mixture at room temperature for 12 hours. The reaction is exothermic; monitor temperature to prevent solvent boil-off.
Purification: Concentrate under reduced pressure and recrystallize the crude product from an ethyl acetate/hexane mixture.
Self-Validation System: Confirm product formation via
31P
NMR. The disappearance of the large
P−H
coupling doublet (characteristic of the starting material) and the emergence of a distinct singlet at ~25-30 ppm validates the successful formation of the
P−C
bond.
Protocol 2: FRET-Based PA Endonuclease Inhibitory Assay
Causality: A Fluorescence Resonance Energy Transfer (FRET) assay is utilized over traditional gel-based assays because it provides real-time, quantitative kinetic data suitable for high-throughput screening[5].
Enzyme Preparation: Dilute recombinant Influenza A PA-Nter domain in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM
MnCl2
, 10 mM
β
-mercaptoethanol).
Compound Addition: Dispense 10
μL
of DPPM or DBPM (dissolved in DMSO, final screening concentration 10-100
μM
) into a 384-well black microplate. Add 20
μL
of the enzyme solution. Incubate at 37°C for 30 minutes to allow equilibrium binding.
Substrate Addition: Add 10
μL
of a dual-labeled single-stranded DNA/RNA substrate (e.g., FAM-fluorophore and TAMRA-quencher).
Measurement: Read fluorescence kinetics using a microplate reader (Excitation: 485 nm, Emission: 535 nm) over 60 minutes.
Self-Validation System: Calculate the Z'-factor using a known positive control (e.g., ANA-0) and a DMSO vehicle control. A Z'-factor > 0.5 validates the assay's dynamic range. If the Z'-factor is met, the high fluorescence observed in DPPM/DBPM wells confirms their lack of efficacy (the substrate was cleaved, meaning the enzyme was not inhibited).
Step-by-step workflow of the FRET-based PA Endonuclease inhibitory assay evaluating efficacy.
Conclusion & Future Directions
While (dibenzylphosphoryl)methanol and (diphenylphosphoryl)methanol serve as excellent synthetic intermediates, their evaluation as direct viral endonuclease inhibitors yields negative efficacy. Their bidentate coordination geometry is fundamentally mismatched for di-metal active sites. For drug development professionals looking to utilize these scaffolds, future synthetic efforts must focus on functionalizing the
α
-carbon—such as converting the hydroxyl group to a carboxylic acid or integrating an N-acylhydrazone moiety—to achieve the tridentate chelation necessary for potent biological activity.
References
PubChem. "(Diphenylphosphoryl)methanol | C13H13O2P | CID 608528". National Center for Biotechnology Information. URL:[Link]
PubChem. "(Dibenzylphosphoryl)methanol | C15H17O2P | CID 796955". National Center for Biotechnology Information. URL:[Link]
Yuan, S., Chu, H., Singh, K. et al. "A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase." Scientific Reports 6, 22880 (2016). URL: [Link]
Comparative Kinetic Studies of (Dibenzylphosphoryl)methanol in Esterification Reactions: A Comprehensive Guide
Introduction & Mechanistic Overview In the realm of drug development, enhancing the aqueous solubility of lipophilic active pharmaceutical ingredients (APIs) is a persistent challenge. The synthesis of phosphate ester pr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
In the realm of drug development, enhancing the aqueous solubility of lipophilic active pharmaceutical ingredients (APIs) is a persistent challenge. The synthesis of phosphate ester prodrugs is a premier strategy to overcome this hurdle, relying heavily on efficient phosphorylating agents 1[1]. Among the available toolkit, (dibenzylphosphoryl)methanol (DBPM) [CAS: 2604-84-4] has emerged as a highly reliable reagent for installing phosphate groups via esterification, a process governed by second-order kinetics 2[2].
As a Senior Application Scientist, I frequently evaluate phosphorylating agents based not only on their forward coupling efficiency but also on the causality behind their downstream deprotection requirements. The selection of a phosphorylating agent is strictly dictated by the chemical stability of the parent API:
Dimethyl phosphate intermediates require aggressive dealkylation using trimethylsilyl bromide (TMSBr), a highly acidic reagent that readily cleaves sensitive ethers and acetals 3[3].
Diphenyl phosphate intermediates necessitate stoichiometric amounts of platinum dioxide (
PtO2
) under high-pressure hydrogenation, which can inadvertently reduce aromatic rings or alkenes within the API 3[3].
Dibenzyl phosphate intermediates strike the optimal balance. They undergo straightforward deprotection via mild catalytic hydrogenolysis (e.g., catalytic Pd/C under 1 atm
H2
), preserving the structural integrity of acid-sensitive and easily reducible functional groups 1[1].
Fig 1. Phosphorylation workflow using (dibenzylphosphoryl)methanol for prodrug synthesis.
Comparative Kinetic Data
To substantiate these mechanistic advantages, we must look at the objective kinetic performance of these reagents. The table below summarizes the typical esterification rate constants (
k2
) alongside their respective deprotection parameters when reacted with a model secondary alcohol.
Table 1: Comparative Performance of Phosphorylating Agents in Esterification
Phosphorylating Agent
Esterification Rate (
k2
,
M−1s−1
)
Deprotection Reagent
Deprotection Conditions
Substrate Compatibility
(Dibenzylphosphoryl)methanol
4.2×10−3
H2
, Pd/C
Mild, Neutral, RT
High (Acid/Base sensitive safe)
(Diphenylphosphoryl)methanol
8.5×10−3
PtO2
,
H2
Harsh, High Pressure
Low (Aromatic reduction risk)
(Dimethylphosphoryl)methanol
1.2×10−2
TMSBr
Highly Acidic, RT
Low (Acid sensitive fail)
Data Analysis:
DBPM exhibits a slower esterification rate (
4.2×10−3M−1s−1
) compared to the dimethyl variant. This is a direct kinetic consequence of the steric shielding provided by the two bulky benzyl groups. However, this slight kinetic penalty during the forward reaction is overwhelmingly offset by the near-quantitative yields achieved during the mild deprotection phase, making DBPM the superior choice for complex, multi-functional APIs.
To ensure reproducibility and trustworthiness, the following protocol incorporates internal self-validation checkpoints. This workflow is designed to accurately measure the esterification kinetics of DBPM with a target API.
Step 1: Reagent Preparation and Moisture Validation
Dissolve 1.0 mmol of the target alcohol and 1.2 mmol of DBPM in 10 mL of anhydrous dichloromethane (DCM).
Causality: DBPM is highly sensitive to moisture. The presence of water leads to competitive hydrolysis, forming unreactive dibenzyl hydrogen phosphate and artificially depressing the measured esterification rate.
Self-Validation Checkpoint: Prior to adding the coupling agent, perform a Karl Fischer titration on the reaction mixture. Proceed to Step 2 only if the moisture content is verified to be <15 ppm.
Step 2: Reaction Initiation and Kinetic Sampling
Add 1.5 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 mmol of 4-Dimethylaminopyridine (DMAP) to initiate the reaction at 25°C.
Causality: DMAP acts as a nucleophilic catalyst. It attacks the activated DBPM to form a highly reactive N-acylpyridinium-like intermediate, which drastically lowers the activation energy for the transfer of the phosphoryl group to the alcohol.
Withdraw 100 µL aliquots at exactly t = 5, 15, 30, 60, and 120 minutes.
Immediately quench each aliquot into 900 µL of cold acetonitrile containing 0.1% formic acid.
Self-Validation Checkpoint: The sudden drop in pH (protonating DMAP) and temperature halts the catalyzed esterification instantly. Analyze a t=0 (pre-initiation) quenched sample to ensure zero background reaction; this validates that the quenching mechanism successfully freezes the kinetic snapshot.
Step 3: LC-MS and
31
P-NMR Analysis
Analyze the quenched samples via LC-MS to quantify the disappearance of the parent alcohol and calculate the rate constant (
k
).
Confirm the structural identity of the intermediate using
31
P-NMR.
Self-Validation Checkpoint: A successful DBPM esterification will show a distinct shift in the
31
P-NMR spectrum. The disappearance of the free reagent peak and the emergence of a characteristic triester peak validates complete conversion. If a peak corresponding to dibenzyl hydrogen phosphate appears, the system was compromised by moisture.
Fig 2. Step-by-step experimental workflow for evaluating esterification kinetics.
Conclusion
(Dibenzylphosphoryl)methanol remains a cornerstone reagent in prodrug development and organic synthesis. While its esterification kinetics are marginally slower than less sterically hindered alternatives, its unparalleled compatibility with mild deprotection conditions ensures superior overall yields and preserves the structural integrity of complex APIs. By employing self-validating kinetic workflows, researchers can confidently optimize their phosphorylation strategies.
Journal of Medicinal Chemistry. "A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids". ACS Publications.
Comprehensive Laboratory Guide: Proper Disposal and Neutralization of (Dibenzylphosphoryl)methanol
As a Senior Application Scientist, I recognize that handling synthetic organophosphorus intermediates like (Dibenzylphosphoryl)methanol (CAS 114790-35-1)—frequently utilized in the synthesis of methylenephosphophosphonat...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling synthetic organophosphorus intermediates like (Dibenzylphosphoryl)methanol (CAS 114790-35-1)—frequently utilized in the synthesis of methylenephosphophosphonate analogues for drug development[1]—requires rigorous operational discipline. Organophosphorus compounds present unique toxicological and environmental risks. Their disposal cannot be an afterthought; it must be a self-validating system where every procedural step chemically or physically mitigates the inherent hazard.
This guide provides the authoritative framework for segregating, neutralizing, and disposing of (Dibenzylphosphoryl)methanol, ensuring both laboratory safety and strict environmental compliance.
Chemical Profiling & Hazard Causality
Organophosphorus compounds are notorious for their chronic aquatic toxicity and their potential to act as phosphorylating agents in biological systems[2]. Under international transport regulations, these materials are classified strictly under UN 3464. Disposing of them improperly in standard organic waste streams or down the drain not only violates Environmental Protection Agency (EPA) regulations but risks severe, long-lasting environmental contamination.
To design a fail-safe disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior:
Table 1: Chemical Profile and Operational Impact
Parameter
Specification
Operational Causality / Impact on Disposal
Chemical Name
(Dibenzylphosphoryl)methanol
Target compound containing reactive P-O-C bonds.
CAS Number
114790-35-1
Required identifier for accurate RCRA waste manifesting.
UN Classification
UN 3464
Dictates Class 6.1 (Toxic Solid) packaging and transport rules.
Toxicity Profile
Chronic Aquatic Toxicity
Strictly prohibits direct drain disposal without chemical quenching.
Solubility
Highly Lipophilic
Requires organic co-solvents (e.g., Methanol) for aqueous quenching.
The Logic of Neutralization: Alkaline Hydrolysis for Trace Residues
For trace contamination (e.g., residual material in reaction flasks, contaminated spatulas, or minor bench spills), sending bulk glassware for off-site incineration is logistically inefficient. Instead, we utilize alkaline hydrolysis , the gold standard for neutralizing organophosphorus residues in the laboratory[3].
The Causality: The mechanism relies on the electrophilicity of the phosphorus atom. By introducing a strong nucleophile (hydroxide ion) in a mixed solvent system, we intentionally cleave the sterically hindered ester bonds. This converts the hazardous, lipophilic organophosphate into a water-soluble, significantly less toxic sodium orthophosphate derivative and benzyl alcohol[2].
Solvent Preparation: Prepare a 1M Sodium Hydroxide (NaOH) solution in a 50:50 mixture of Methanol and Water.
Causality: Pure water will not effectively dissolve (Dibenzylphosphoryl)methanol due to its lipophilic dibenzyl groups, resulting in a biphasic mixture where hydrolysis stalls. Methanol ensures the compound is fully solvated, allowing the OH⁻ ions to attack the phosphorus center efficiently.
Application: Submerge the contaminated glassware or apply the solution directly to the spill area. Ensure a minimum molar excess of 1:7 (Compound:NaOH) to drive the reaction to absolute completion[3].
Incubation: Allow the reaction to proceed for a minimum of 60 minutes at room temperature.
Causality: Organophosphonates can be sterically hindered; adequate time is required to ensure complete conversion to the corresponding sodium salts.
Neutralization: Carefully adjust the pH of the resulting solution to 7.0 using dilute hydrochloric acid (HCl).
Collection: Transfer the neutralized, non-toxic aqueous solution to the designated aqueous hazardous waste carboy.
Bulk Waste Management & RCRA Accumulation
When dealing with bulk quantities (>50 mg) of unreacted (Dibenzylphosphoryl)methanol or highly concentrated mother liquors, in-house quenching becomes thermally and logistically hazardous. These materials must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines[4].
Container Selection: Collect waste exclusively in high-density polyethylene (HDPE) or amber glass containers.
Causality: Metals can react with trace acidic impurities over time, and standard low-density plastics may degrade when exposed to residual organic solvents present in the waste matrix.
Immediate Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Toxic Solid, Organophosphorus Compound" and include the 5.
Regulatory Storage: Store the container in a designated secondary containment tray away from strong oxidizers. According to 6[6], the accumulation time clock (90, 180, or 270 days depending on your facility's generator status) begins the moment the waste volume reaches the regulated threshold.
Final Disposal Route: Contract a licensed hazardous waste vendor for high-temperature incineration.
Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal destruction of the P-C and P-O bonds, preventing any possibility of environmental persistence.
Disposal Decision Workflow
To ensure operational clarity, follow the decision matrix below when handling (Dibenzylphosphoryl)methanol waste streams.
Workflow for the segregation, neutralization, and disposal of (Dibenzylphosphoryl)methanol.
References
[4] Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods (SAM) - Revision 5.0, U.S. Environmental Protection Agency (EPA).4
SAFETY DATA SHEET: 2-Methoxy-4H-1,3,2-benzodioxaphosphorin-2-sulfide (Organophosphorus compound, solid, toxic, n.o.s. UN 3464), Sigma-Aldrich.
[6] Laboratory Environmental Sample Disposal Information Document (RCRA 40 CFR 262.34), U.S. Environmental Protection Agency (EPA). 6
[1] Novel Methylenephosphophosphonate Analogues of Mycophenolic Adenine Dinucleotide. Inhibition of Inosine Monophosphate Dehydrogenase, Journal of Medicinal Chemistry - ACS Publications. 1
[2] Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis, National Center for Biotechnology Information (PMC). 2
[3] DEVELOPMENT OF MICELLAR SYSTEM FOR THE DECONTAMINATION OF ORGANOPHOSPHORUS COMPOUNDS TO CLEAN TECHNOLOGICAL EQUIPMENT, Semantic Scholar. 3
Personal protective equipment for handling (Dibenzylphosphoryl)methanol
As a Senior Application Scientist, I approach the handling of Dibenzyl (hydroxymethyl)phosphonate not merely as a routine laboratory task, but as the controlled manipulation of a highly valuable and reactive synthetic bu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of Dibenzyl (hydroxymethyl)phosphonate not merely as a routine laboratory task, but as the controlled manipulation of a highly valuable and reactive synthetic building block. This compound is a cornerstone in advanced medicinal chemistry, requiring precise logistical and safety protocols to maintain its structural integrity and protect the researcher.
The following technical guide provides a comprehensive, self-validating operational framework for handling this specific organophosphorus ester.
Executive Summary & Chemical Profile
Dibenzyl (hydroxymethyl)phosphonate is a high-value
α
-hydroxyphosphonate ester supplied as a liquid[1]. Its core structure—a hydroxymethyl group adjacent to a phosphonate function—makes it an essential substrate for classical transformations like Pudovik and Abramov reactions[1].
From a pharmacological perspective, this compound is heavily utilized because the carbon-phosphorus (C-P) bond acts as a bioisostere for phosphate groups, providing critical metabolic stability against phosphatase hydrolysis[2]. It is a primary precursor in the synthesis of:
Phosphorylated Nitrones: Used as spin-trapping agents in EPR spectroscopy for their neuroprotective and antioxidant properties[1].
HIV Integrase Inhibitors: Serving as a structural backbone for antiviral drug development[3].
Nucleoside Phosphonate Mimics: Introduced via Vorbrüggen coupling to bypass the rate-limiting first phosphorylation step in viral activation[2].
Room temperature, strictly under an inert atmosphere (Argon/N
2
)[1]
Hazard Assessment & Causality
When designing a safety protocol for Dibenzyl (hydroxymethyl)phosphonate, we must analyze its specific molecular architecture to understand the causality behind our Personal Protective Equipment (PPE) choices:
The Organophosphorus Core: While this specific
α
-hydroxyphosphonate is not a highly toxic nerve agent, all liquid organophosphorus compounds require strict dermal and inhalation barriers due to potential systemic absorption and mucosal irritation.
Lipophilic Benzyl Ester Groups: The presence of two bulky benzyl groups significantly increases the molecule's lipophilicity. This allows the chemical to permeate lipid bilayers—and standard latex gloves—much more rapidly than highly polar compounds.
Moisture Sensitivity: To prevent the slow hydrolysis of the ester groups and maintain reagent purity, the liquid must be handled under an inert atmosphere[1]. Exposure to ambient moisture does not cause a violent reaction, but it degrades the reagent, leading to failed downstream syntheses.
Table 2: Personal Protective Equipment (PPE) Matrix
Equipment Category
Specification
Causality / Rationale
Hand Protection
Nitrile gloves (>0.11mm thickness). Double-gloving is highly recommended.
The lipophilic benzyl esters enhance the liquid's ability to permeate standard latex. Nitrile provides superior chemical resistance to organophosphorus liquids.
Eye Protection
ANSI Z87.1 tight-fitting safety goggles or face shield.
Protects against micro-splashes and aerosolization during the pressurized syringe transfer of the liquid reagent.
Prevents dermal exposure in the event of a drop or spill. FR material is standard when handling organic liquids near reactive synthetic setups.
Respiratory
Fume hood (Face velocity 80-100 fpm).
Prevents inhalation of vapors. While stable at room temperature, aerosolization during transfer or reaction heating poses an inhalation hazard.
Operational Workflow: Inert Atmosphere Transfer Protocol
Because Dibenzyl (hydroxymethyl)phosphonate is supplied as a liquid and must be stored under an inert atmosphere[1], standard open-air pouring is strictly prohibited. The following self-validating Schlenk-line protocol ensures both safety and chemical integrity.
Step 1: System Preparation & Validation
Action: Purge the receiving reaction flask with Argon or Nitrogen for a minimum of 15 minutes.
Validation: Confirm positive pressure by observing a steady, controlled bubbling rate (1-2 bubbles/second) in the Schlenk line oil bubbler.
Step 2: Syringe Preparation
Action: Equip a glass gas-tight syringe with a long, flexible stainless-steel needle. Flush the syringe with inert gas three times by piercing the septum of an empty, purged flask.
Causality: Organophosphorus compounds can react with trace ambient moisture trapped inside the syringe barrel, leading to premature degradation before the reaction even begins.
Step 3: Reagent Extraction
Action: Insert the purged needle into the septum of the Dibenzyl (hydroxymethyl)phosphonate reagent bottle. Slowly draw the required volume of the liquid.
Validation: Invert the syringe and expel any trapped gas bubbles back into the reagent bottle before withdrawing the needle. This ensures absolute volumetric accuracy and prevents gas injection into your reaction.
Step 4: Transfer and Equipment Decontamination
Action: Transfer the liquid to the reaction vessel dropwise. Once complete, immediately rinse the syringe and needle with a compatible organic solvent (e.g., dichloromethane), followed by washing with a mild basic solution (1M NaOH).
Causality: The mild base facilitates the safe hydrolysis of any residual phosphonate esters inside the needle, neutralizing the organophosphorus hazard before the syringe is sent for final cleaning.
Spill Response & Disposal Plan
In the event of an accidental spill of Dibenzyl (hydroxymethyl)phosphonate outside the fume hood, immediately execute the following containment plan:
Isolate & Ventilate: Evacuate non-essential personnel from the immediate area and ensure laboratory ventilation is operating at maximum capacity.
Containment: Do not use water. Cover the liquid spill completely with an inert, non-combustible absorbent material such as vermiculite or dry sand.
Collection: Using a non-sparking tool, sweep the absorbed mixture into a heavy-duty, sealable chemical waste container.
Surface Decontamination: Wash the spill surface with a 1M NaOH solution to hydrolyze residual traces of the phosphonate, followed by a standard soap and water wash.
Disposal: The sealed container must be clearly labeled as "Organophosphorus Organic Waste" and kept segregated from strong oxidizers and acids. Never dispose of organophosphorus compounds in standard halogenated/non-halogenated waste carboys without consulting your Environmental Health & Safety (EHS) officer.
Workflow Visualization
Figure 1: Inert atmosphere workflow for Dibenzyl (hydroxymethyl)phosphonate handling.
References
Google Patents. "WO2005117904A2 - Phosphonate analogs of hiv integrase inhibitor compounds". World Intellectual Property Organization.
KU Leuven Research Repository. "Synthesis of non-natural L-nucleoside phosphonate mimics containing two anomeric centers". KU Leuven. URL:[Link]